(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427049 | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145438-94-4 | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a pivotal chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. The stereochemistry of this bicyclic amino acid precursor is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding its fundamental physicochemical properties, particularly its basicity, is essential for process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the available data on the basic properties of this compound, alongside detailed experimental protocols for their determination.
Physicochemical Properties
Predicted and Reference Physicochemical Data
The following table summarizes the available predicted and reference data for octahydro-1H-indole-2-carboxylic acid stereoisomers.
| Property | Value | Stereoisomer | Source |
| Predicted pKa | 2.47 ± 0.20 | (2S,3aS,7aS) | [1] |
| Solubility in Water | Slightly Soluble | (2S,3aS,7aS) | [1] |
| Solubility in Methanol | Soluble | (2S,3aS,7aS) | [1] |
| Molecular Formula | C9H15NO2 | (2S,3aR,7aS) | [2] |
| Molecular Weight | 169.22 g/mol | (2S,3aR,7aS) | [2] |
Experimental Protocols
Given the absence of specific experimental data for the (2S,3aR,7aS) isomer, this section provides detailed, generalized methodologies for determining the key basic properties of this compound. These protocols are based on standard pharmaceutical analysis techniques for amino acids and carboxylic acids.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the carboxylic acid group and the protonated amine group through potentiometric titration.
3.1.1. Materials and Equipment
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, CO2-free
-
Potentiometric titrator with a combined pH electrode
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
3.1.2. Procedure
-
Sample Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in 50 mL of deionized water in a titration vessel.
-
Acidic Titration:
-
Place the titration vessel on the magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.1 mL).
-
Record the pH value after each addition, ensuring the reading has stabilized.
-
Continue the titration until a significant drop in pH is observed, indicating the complete protonation of the amine group.
-
-
Alkaline Titration:
-
Prepare another identical sample solution.
-
Titrate this solution with standardized 0.1 M NaOH in a similar incremental manner.
-
Continue the titration until a sharp increase in pH is observed, indicating the complete deprotonation of the carboxylic acid group.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added for both titrations.
-
Determine the equivalence points from the first derivative of the titration curves.
-
The pKa values correspond to the pH at the half-equivalence points. The pKa of the carboxylic acid group (pKa1) is determined from the alkaline titration, and the pKa of the conjugate acid of the amine group (pKa2) is determined from the acidic titration.
-
Determination of Aqueous Solubility
This protocol describes a standard shake-flask method for determining the aqueous solubility of the compound.
3.2.1. Materials and Equipment
-
This compound sample
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable detector (e.g., RI or UV after derivatization)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of deionized water.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Solubility Calculation: The aqueous solubility is reported as the average concentration of the saturated solution, typically in mg/mL or mol/L.
Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound as a key intermediate in drug development.
Caption: Synthesis and Characterization Workflow.
Conclusion
While specific experimental data on the basic properties of this compound are limited in publicly available literature, this guide provides a framework for its characterization. The provided experimental protocols offer robust methods for determining its pKa and solubility, crucial parameters for its effective use in the synthesis of Trandolapril. The logical workflow diagram illustrates the integral role of physicochemical characterization in the overall process of developing this important pharmaceutical intermediate. Further research to determine the precise experimental values for this specific stereoisomer is highly recommended for optimizing drug manufacturing processes.
References
An In-depth Technical Guide to (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid (CAS: 145438-94-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, with the CAS number 145438-94-4, is a saturated bicyclic amino acid derivative. It is a key chiral intermediate in the synthesis of several pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril.[1][2] Its stereochemically defined structure is crucial for the efficacy of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, serving as a technical resource for professionals in the field of drug development and organic synthesis. The compound is also known by other names, including L-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid and Trandolapril Bicyclic Acid.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.
| Property | Value | Reference(s) |
| CAS Number | 145438-94-4 | |
| Molecular Formula | C₉H₁₅NO₂ | [3] |
| Molecular Weight | 169.22 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 307-309 °C (decomposes) | [3] |
| Boiling Point | 318.6 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 146.5 ± 23.2 °C | [3] |
| Purity | ≥98.0% | [3] |
Synthesis
The enantiomerically pure synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid is critical for its use as a pharmaceutical intermediate. A widely cited method involves the stereoselective hydrogenation of (S)-indoline-2-carboxylic acid.
Experimental Protocol: Hydrogenation of (S)-indoline-2-carboxylic acid
A detailed experimental protocol for the synthesis of the title compound is outlined in Table 2.[5]
| Step | Procedure |
| 1. Reaction Setup | A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared. |
| 2. Catalyst Addition | Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution. |
| 3. Hydrogenation | The mixture is hydrogenated at 60 °C. |
| 4. Reaction Monitoring | The reaction is allowed to proceed for 24 hours. |
| 5. Catalyst Removal | The catalyst is removed by filtration and washed with acetic acid. |
| 6. Solvent Evaporation | The solvent is evaporated to dryness. |
| 7. Crystallization | The resulting residue is crystallized from ethanol to yield pure (2S,3aR,7aS)-octahydroindole-2-carboxylic acid as a white solid. |
| 8. Yield | 2.64 g (15.60 mmol), 85% yield. |
Synthesis Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Role in Pharmaceutical Synthesis
This compound is a crucial building block in the multi-step synthesis of ACE inhibitors like Trandolapril and Perindopril. Its specific stereochemistry is installed early in the synthetic sequence and is essential for the final drug's biological activity.
The general synthetic strategy involves the coupling of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid (or its esterified form) with another chiral amino acid derivative to form the dipeptide-like structure characteristic of these ACE inhibitors.
Logical Relationship in Drug Synthesis
The diagram below outlines the logical relationship of this compound as a key intermediate in the synthesis of Trandolapril.
Caption: Role as a key intermediate in the synthesis of Trandolapril.
Analytical Methods
The stereochemical purity of this compound is critical for its use in pharmaceutical manufacturing. Due to the presence of three chiral centers, several diastereomers are possible. High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of these isomers.
HPLC Method for Isomer Separation
Since the molecule is non-chromophoric, a refractive index detector is often employed.[1][2] A detailed protocol for sample preparation for HPLC analysis is provided in Table 3.[1]
| Step | Procedure |
| 1. Stock Solution Preparation | Dissolve 25 mg of each isomer in 10 mL of the mobile phase separately. |
| 2. Standard Solution Preparation | Prepare a series of dilutions from the stock solutions using the mobile phase. |
| 3. Test Solution Preparation | Weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. |
| 4. Dissolution and Dilution | Dissolve and dilute the sample to 10 mL with the mobile phase. |
Biological Activity
There is a notable lack of publicly available data on the specific biological activity, pharmacology, or toxicology of this compound itself. Its primary significance in the scientific literature is as a synthetic intermediate.
As an impurity in Perindopril, its levels are strictly controlled to ensure the safety and efficacy of the final drug product.[6][7] While the parent compound, indole-2-carboxylic acid, and its derivatives are being explored for various therapeutic applications, these findings are not directly applicable to the fully saturated octahydro derivative. The focus of safety and efficacy studies remains on the final API.
Conclusion
This compound is a fundamentally important molecule in the synthesis of a class of life-saving antihypertensive drugs. Its stereospecific synthesis and rigorous analytical control are paramount to the quality of the final pharmaceutical products. While direct biological studies on this intermediate are scarce, its role in enabling the production of potent ACE inhibitors underscores its significance in medicinal chemistry and drug development. This guide provides a foundational technical overview for researchers and scientists working with this key chiral building block.
References
- 1. veeprho.com [veeprho.com]
- 2. longdom.org [longdom.org]
- 3. innospk.com [innospk.com]
- 4. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perindopril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Octahydroindole-2-carboxylic Acid in the Design of Potent Angiotensin-Converting Enzyme Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and cardiovascular diseases. A key structural motif in several potent ACE inhibitors is the octahydroindole-2-carboxylic acid scaffold, which serves as a conformationally restricted proline mimetic. This technical guide provides a comprehensive overview of the role of octahydroindole-2-carboxylic acid in the design and function of ACE inhibitors. It delves into the structure-activity relationships, synthesis of the core scaffold and its incorporation into active pharmaceutical ingredients, and the bioassays used for their evaluation. This document aims to be a valuable resource for professionals engaged in the research and development of novel antihypertensive agents.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical physiological pathway that regulates blood pressure and fluid balance. The angiotensin-converting enzyme (ACE), a zinc-dependent metalloproteinase, is a central component of this system. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE leads to reduced levels of angiotensin II and increased levels of bradykinin, resulting in vasodilation and a decrease in blood pressure.
Early ACE inhibitors, such as captopril, incorporated a proline moiety to interact with the active site of the enzyme. Subsequent research focused on modifying this proline component to enhance binding affinity, potency, and pharmacokinetic properties. One of the most successful modifications has been the replacement of proline with the bicyclic amino acid, octahydroindole-2-carboxylic acid. This substitution has led to the development of highly potent and long-acting ACE inhibitors like perindopril and trandolapril.[1]
This guide will explore the multifaceted role of octahydroindole-2-carboxylic acid in the context of ACE inhibition, providing detailed experimental protocols, quantitative data, and visual representations of key concepts.
Structure-Activity Relationships: The Advantage of a Bicyclic Scaffold
The incorporation of octahydroindole-2-carboxylic acid in place of proline in ACE inhibitors offers several advantages that contribute to their enhanced potency and favorable pharmacokinetic profiles. The bicyclic nature of this scaffold introduces conformational rigidity, which is crucial for optimal interaction with the ACE active site.
Enhanced Binding Affinity
The (2S,3aS,7aS) stereoisomer of octahydroindole-2-carboxylic acid is the preferred configuration for potent ACE inhibition. This specific stereochemistry orients the carboxylate group and the rest of the inhibitor molecule in a manner that maximizes interactions with key residues in the enzyme's active site. While direct comparative studies providing Ki values are scarce in publicly available literature, the equipotency of octahydroindole-2-carboxylic acid-containing inhibitors to proline-based inhibitors like enalaprilat suggests a comparable or enhanced binding affinity.
Increased Lipophilicity
The octahydroindole ring system is more lipophilic than the pyrrolidine ring of proline. This increased lipophilicity can contribute to improved tissue penetration and a longer duration of action for the ACE inhibitor.
The following diagram illustrates the general structure of an ACE inhibitor featuring the octahydroindole-2-carboxylic acid core.
References
An In-Depth Technical Guide to the Stereoisomers of Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of octahydro-1H-indole-2-carboxylic acid (OIC), a critical chiral building block in the pharmaceutical industry. Due to its rigid bicyclic structure, OIC is a valuable scaffold in medicinal chemistry, most notably in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1] This document details the synthesis, separation, characterization, and biological relevance of its key stereoisomers.
Introduction to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid
Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers at positions 2, 3a, and 7a of its fused ring system. This results in the existence of eight stereoisomers, which are four pairs of enantiomers. The precise stereochemistry of the OIC moiety is paramount to the biological activity of the resulting drug molecules. Specifically, the (2S,3aS,7aS) isomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is the precursor for Trandolapril.[1][2]
Physicochemical Properties of Key Stereoisomers
The distinct spatial arrangements of the stereoisomers of octahydro-1H-indole-2-carboxylic acid give rise to different physical properties. A summary of the available data for the most relevant isomers is presented below.
| Stereoisomer | Configuration | Application | Melting Point (°C) | Specific Rotation [α] |
| Isomer 1 | (2S,3aS,7aS) | Perindopril Precursor | 267-269[3] | -45.6° (c=0.46, MeOH)[3] |
| Isomer 2 | (2R,3aS,7aS) | Epimer of Isomer 1 | 176-178 (as HCl salt)[3] | +29.6° (c=0.47, MeOH, as HCl salt)[3] |
| Isomer 3 | (2S,3aR,7aS) | Trandolapril Precursor | Data not available | Data not available |
| Isomer 4 | (2R,3aR,7aR) | Enantiomer of Isomer 3 | Data not available | Data not available |
Synthesis and Separation of Stereoisomers
The synthesis of enantiomerically pure stereoisomers of octahydro-1H-indole-2-carboxylic acid is a critical step in the manufacturing of related pharmaceuticals. Common strategies involve catalytic hydrogenation of an indole precursor followed by separation of the resulting diastereomers or a stereoselective synthesis approach.
Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
A widely used method for the synthesis of the (2S,3aS,7aS) isomer involves the hydrogenation of (S)-indoline-2-carboxylic acid.
Experimental Protocol:
-
Dissolution: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) is prepared in glacial acetic acid (60 mL).[3]
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution.[3]
-
Hydrogenation: The mixture is subjected to hydrogenation at 60°C under a hydrogen atmosphere for 24 hours.[3]
-
Work-up: The catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness.[3]
-
Crystallization: The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid (yield: 85%).[3]
Synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid
The precursor for Trandolapril, the (2S,3aR,7aS) isomer, is typically synthesized via the catalytic hydrogenation of the corresponding imine-acid salt, which results in a racemic mixture of diastereomers. This mixture then requires separation to isolate the desired stereoisomer.[2]
General Synthetic Scheme:
A detailed experimental protocol for the resolution of this racemic mixture often involves fractional crystallization with a chiral resolving agent.
Separation and Quantification by HPLC
A reliable method for the separation and quantification of the stereoisomers of octahydro-1H-indole-2-carboxylic acid has been developed using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID), as the isomers are non-chromophoric.[2]
HPLC Method Parameters:
| Parameter | Value |
| Column | Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Column Temperature | 35°C[2] |
| Detector | Refractive Index Detector (RID)[2] |
| Injection Volume | 10 µL[2] |
| Run Time | 35 minutes[2] |
This method has been validated according to ICH guidelines for accuracy, linearity, precision, and robustness, with a limit of detection around 0.006 mg/mL and a limit of quantification between 0.022 mg/mL and 0.024 mg/mL for the different isomers.[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of the different stereoisomers.
¹H and ¹³C NMR Data for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (in D₂O): [3]
| ¹H NMR (400 MHz, D₂O) δ (ppm) | ¹³C NMR (100 MHz, D₂O) δ (ppm) |
| 4.06 (m, 1H) | 175.42 |
| 3.65 (m, 1H) | 59.70 |
| 2.25-2.36 (m, 2H) | 59.34 |
| 1.91-2.01 (m, 1H) | 36.91 |
| 1.73-1.82 (m, 1H) | 32.36 |
| 1.23-1.64 (m, 7H) | 25.06 |
| 24.38 | |
| 21.36 | |
| 20.88 |
¹H and ¹³C NMR Data for (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride (in D₂O): [3]
| ¹H NMR (400 MHz, D₂O) δ (ppm) | ¹³C NMR (100 MHz, D₂O) δ (ppm) |
| 4.38 (m, 1H) | 172.76 |
| 3.72 (m, 1H) | 59.94 |
| 2.23-2.36 (m, 2H) | 57.61 |
| 2.02-2.15 (m, 1H) | 36.33 |
| 1.72-1.82 (m, 1H) | 32.44 |
| 1.54-1.70 (m, 2H) | 24.72 |
| 1.20-1.51 (m, 5H) | 23.95 |
| 21.01 | |
| 20.51 |
Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
The pharmaceutical importance of octahydro-1H-indole-2-carboxylic acid stereoisomers lies in their role as precursors to ACE inhibitors. These drugs act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.
ACE inhibitors, derived from specific OIC stereoisomers, block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.
Conclusion
The stereoisomers of octahydro-1H-indole-2-carboxylic acid are of significant interest to the pharmaceutical industry due to their role as key chiral synthons. The ability to synthesize and separate specific stereoisomers with high purity is crucial for the efficacy and safety of the final drug products. This guide provides a foundational understanding of the synthesis, separation, and characterization of these important molecules, as well as their biological relevance, to aid researchers and professionals in the field of drug development.
References
The Genesis of a Crucial Moiety: An In-depth Technical Guide to the Discovery and History of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, a conformationally constrained proline analogue, stands as a pivotal chiral building block in the synthesis of prominent angiotensin-converting enzyme (ACE) inhibitors, namely Perindopril and Trandolapril. Its discovery is not marked by a singular event but is intricately woven into the developmental history of these blockbuster antihypertensive drugs. This technical guide elucidates the historical context of its emergence, details the evolution of its synthetic methodologies, and presents key experimental protocols and quantitative data. Furthermore, it visualizes the synthetic pathways and the biological mechanism of action of the resulting ACE inhibitors.
A Historical Perspective: The Unveiling of a Key Intermediate
The story of this compound begins not in isolation, but as a direct consequence of the quest for novel and effective inhibitors of the angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS) and a critical target for the management of hypertension and heart failure.
The development of the ACE inhibitor Perindopril by the French pharmaceutical company Servier in the early 1980s was a significant milestone. The initial patents for Perindopril, such as EP 0 049 658, laid the groundwork for a new class of cardiovascular drugs.[1][2] It was within this context of intensive research and development that the specific stereoisomer, this compound, was identified as a crucial structural component.[3] The rigid bicyclic structure of this amino acid analogue was found to impart favorable conformational constraints to the final drug molecule, enhancing its binding affinity to the ACE active site.
Similarly, the development of Trandolapril, another potent ACE inhibitor, further underscored the importance of this specific chiral intermediate.[4] Patents such as US 4,933,361 describe the synthesis of Trandolapril utilizing this octahydroindole scaffold.[5]
The "discovery" of this acid was, therefore, a process of molecular design and synthetic necessity. Scientists at Servier and other pharmaceutical companies, in their efforts to create more potent and selective ACE inhibitors, converged on this particular bicyclic amino acid as an ideal scaffold. The challenge then shifted to developing efficient and stereoselective methods for its synthesis on an industrial scale.
Evolution of Synthetic Strategies
The synthesis of this compound has evolved significantly over the years, driven by the need for higher yields, enantiomeric purity, and cost-effectiveness. The primary synthetic challenges lie in controlling the three contiguous chiral centers.
Early Approaches: Hydrogenation and Chiral Resolution
Initial synthetic routes often involved the hydrogenation of an unsaturated precursor, such as indole-2-carboxylic acid or its derivatives.[6] This approach typically yielded a mixture of diastereomers, necessitating a subsequent resolution step to isolate the desired (2S,3aR,7aS) isomer.[7]
A common strategy involved the catalytic hydrogenation of the corresponding imine-acid salt, which, depending on the catalyst (e.g., Platinum or Palladium) and reaction conditions, would produce a mixture of diastereomers.[7][8] The separation of these isomers was a critical and often challenging step.
Stereoselective Synthesis
To overcome the limitations of classical resolution, researchers focused on developing stereoselective synthetic methods. These approaches aim to control the stereochemistry during the reaction sequence, thereby avoiding the formation of unwanted isomers. One notable strategy involves the use of chiral starting materials. For instance, a versatile methodology has been developed for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, highlighting the ongoing efforts to access different stereoisomers.[9]
A Chinese patent describes a synthetic method starting from 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine, which after a series of steps including cyclization and hydrogenation, yields the target compound.[3]
The following diagram illustrates a generalized discovery and synthesis timeline:
Quantitative Data
The following table summarizes key quantitative data for this compound reported in the literature.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₂ | [10] |
| Molecular Weight | 169.22 g/mol | [10] |
| Melting Point | 267–269 °C | [9] |
| Optical Rotation [α]D | -45.6° (c=0.46, MeOH) | [9] |
| CAS Number | 80875-98-5 | [10] |
Experimental Protocols
This section provides an overview of a representative experimental protocol for the synthesis and analysis of this compound, compiled from various sources.
Synthesis via Hydrogenation of (S)-Indoline-2-carboxylic acid[9]
This method represents a common approach to obtaining the desired stereoisomer.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Acetic acid (glacial)
-
Platinum(IV) oxide (PtO₂)
-
Ethanol
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is prepared in a hydrogenation vessel.
-
Platinum(IV) oxide (e.g., 300 mg) is added to the solution.
-
The mixture is hydrogenated at 60 °C under hydrogen pressure for 24 hours.
-
After the reaction is complete, the catalyst is removed by filtration and washed with acetic acid.
-
The solvent is evaporated to dryness under reduced pressure.
-
The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.
-
Yield: 85%
The following workflow illustrates this synthetic process:
Analytical Method: HPLC for Isomer Separation[7][8]
Ensuring the stereochemical purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 10 µL
Sample Preparation:
-
A stock solution is prepared by dissolving approximately 50 mg of the sample in 10 mL of the mobile phase.
This method has been shown to effectively separate the different stereoisomers of octahydro-1H-indole-2-carboxylic acid.[7][8]
Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
This compound is a precursor to drugs that target the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.
The key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, drugs like Perindopril and Trandolapril prevent the formation of angiotensin II, leading to vasodilation and reduced blood pressure.
The following diagram illustrates the RAAS pathway and the point of intervention by ACE inhibitors derived from this compound.
Conclusion
The discovery and history of this compound are a testament to the synergy between medicinal chemistry and process development. While not discovered in a vacuum, its identity as a critical building block for a major class of cardiovascular drugs has spurred significant innovation in stereoselective synthesis and analysis. For researchers in drug development, the story of this intermediate highlights the crucial role of chiral synthons in creating effective and safe therapeutics. The continued refinement of its synthesis will undoubtedly remain an area of interest as the demand for these life-saving medications persists.
References
- 1. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 2. Perindopril - Wikipedia [en.wikipedia.org]
- 3. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4933361A - Derivatives of bicyclic aminoacids agents containing these compounds and their use - Google Patents [patents.google.com]
- 6. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
L-Octahydroindole-2-carboxylic Acid (L-Oic): A Core Component in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Octahydroindole-2-carboxylic acid, commonly referred to as L-Oic, is a non-proteinogenic, bicyclic amino acid. Its rigid structure and lipophilic nature make it a valuable building block in medicinal chemistry, particularly in the design of peptide-based therapeutics and other complex organic molecules. This guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and known applications of L-Oic, with a focus on its pivotal role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.
Chemical Structure and Nomenclature
L-Oic is a saturated heterocyclic compound. The most common and commercially available stereoisomer is (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[1]
Systematic IUPAC Name: (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Synonyms:
-
L-Oic
-
(2S,3aS,7aS)-2-Carboxyoctahydroindole
-
Perindopril impurity A
The structure of L-Oic features a cyclohexane ring fused to a pyrrolidine ring, with a carboxylic acid group at the 2-position of the indole nucleus. This constrained conformation is crucial for its application in drug design, as it can induce specific secondary structures in peptides.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₂ | [2] |
| Molecular Weight | 169.221 g/mol | [2] |
| CAS Number | 80875-98-5 | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 267–269 °C | [1] |
| Optical Rotation [α]D | -45.6° (c=0.46 in MeOH) | [1] |
| Solubility | Soluble in methanol and water. | [3] |
Synthesis of L-Oic
The synthesis of enantiomerically pure L-Oic is a critical step in its utilization for pharmaceutical applications. Several synthetic routes have been developed, with the catalytic hydrogenation of L-indoline-2-carboxylic acid being a common and effective method.
Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[1]
Materials:
-
(S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)
-
Acetic acid (60 mL)
-
Platinum(IV) oxide (PtO₂, 300 mg)
-
Ethanol
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid in acetic acid is prepared.
-
The solution is hydrogenated at 60 °C in the presence of PtO₂ as a catalyst.
-
After 24 hours, the catalyst is removed by filtration and washed with acetic acid.
-
The solvent is evaporated to dryness under reduced pressure.
-
The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.
Yield: 2.64 g (15.60 mmol, 85% yield).[1]
Role in Drug Synthesis: A Logical Workflow
While L-Oic itself is not known to possess direct biological activity or modulate specific signaling pathways, its significance lies in its role as a crucial chiral intermediate for the synthesis of several potent drugs, most notably the ACE inhibitors Perindopril and Trandolapril.[4][5] The incorporation of the L-Oic moiety contributes to the final drug's efficacy and pharmacokinetic profile by providing a rigid, lipophilic scaffold.
The following diagram illustrates the logical workflow of L-Oic as a key building block in the synthesis of the antihypertensive drug Perindopril.
Caption: Logical workflow illustrating the role of L-Oic in the synthesis of Perindopril.
Analytical Quantification
The purity and isomeric composition of L-Oic are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of L-Oic and its stereoisomers.
Experimental Protocol: HPLC Analysis of L-Oic and its Isomers[4][5]
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID) is used due to the non-chromophoric nature of the compound.
-
Column: C18 (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
Sample Preparation:
-
A stock solution is prepared by dissolving a known weight of the L-Oic substance in the mobile phase.
Quantitative Data: The following table summarizes the performance characteristics of a validated HPLC method for the quantification of L-Oic isomers.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~0.006 mg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.022 - 0.024 mg/mL | [4] |
| Recovery | 93.9% - 107.9% | [4] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
Conclusion
L-Octahydroindole-2-carboxylic acid is a fundamentally important chiral building block in modern drug discovery and development. While it does not exhibit intrinsic biological activity in terms of direct pathway modulation, its structural properties are leveraged to create highly effective and specific therapeutic agents. The well-established synthetic routes and analytical methods for L-Oic ensure its quality and suitability for the pharmaceutical industry. Future research may continue to explore the incorporation of L-Oic and its derivatives into novel peptide and small molecule therapeutics to enhance their pharmacological profiles.
References
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 5. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
A Comprehensive Technical Review of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid: Synthesis, Analysis, and Therapeutic Application
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors. Its unique stereochemistry is crucial for the therapeutic efficacy of blockbuster drugs such as Perindopril and Trandolapril, which are widely prescribed for the management of hypertension and heart failure. This in-depth technical guide provides a comprehensive review of the synthesis, purification, and analysis of this compound, and delves into the mechanism of action of the ACE inhibitors derived from it.
Chemical and Physical Properties
This compound is a bicyclic amino acid with three chiral centers, leading to the existence of eight possible stereoisomers. The specific (2S,3aR,7aS) and (2S,3aS,7aS) isomers are the precursors for Trandolapril and Perindopril, respectively[1][2]. The compound is a non-chromophoric, white to off-white crystalline powder.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 169.22 g/mol | --INVALID-LINK-- |
| Melting Point | 267–269 °C | [3] |
| Optical Rotation [α]D | -45.6° (c=0.46, MeOH) | [3] |
| Solubility | Soluble in methanol and water. | --INVALID-LINK-- |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of Trandolapril. Various synthetic strategies have been developed, often involving the hydrogenation of an indole precursor followed by chiral resolution of the resulting diastereomers.
General Synthesis Pathway
A common synthetic route involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. This process typically yields a mixture of diastereomers that require separation.
Experimental Protocols
Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of Platinum(IV) oxide (PtO₂, 300 mg)[3]. After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol to yield the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid[3].
Synthesis of Perindopril from (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
The synthesis of Perindopril involves the coupling of the benzyl ester of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.
-
Esterification: (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is reacted with benzyl alcohol in the presence of p-toluenesulfonic acid to form the corresponding benzyl ester p-toluenesulfonate salt[4][5].
-
Coupling Reaction: To a suspension of the benzyl ester salt in methylene chloride, triethylamine is added, followed by 1-hydroxybenzotriazole (HOBT), N-[(S)-carbethoxy-1-butyl]-(S)-alanine, and dicyclohexylcarbodiimide (DCC)[5]. The reaction mixture is stirred for several hours.
-
Debenzylation: The resulting benzyl perindopril is debenzylated via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst to yield Perindopril[5].
-
Salt Formation: The free acid of Perindopril can be converted to its tert-butylamine salt (Perindopril erbumine) by reacting it with tert-butylamine in ethyl acetate[6].
Analytical Methods for Isomer Separation
Due to the critical importance of stereochemistry for biological activity, the separation and quantification of the different isomers of octahydro-1H-indole-2-carboxylic acid are essential. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. Since the compound lacks a strong chromophore, a Refractive Index Detector (RID) is often used for detection[1][2].
| Parameter | Value | Reference |
| Column | Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) | [1][2] |
| Flow Rate | 1.5 mL/min | [1][2] |
| Column Temperature | 35°C | [1][2] |
| Detector | Refractive Index Detector (RID) | [1][2] |
| Limit of Detection (LOD) | ~0.006 mg/mL | [7] |
| Limit of Quantification (LOQ) | 0.022 - 0.024 mg/mL | [7] |
Biological Activity and Mechanism of Action
This compound itself does not possess direct therapeutic activity. Its significance lies in its role as a precursor to potent ACE inhibitors. These drugs exert their effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis[8][9].
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II[8][9]. Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure[9].
ACE inhibitors, synthesized from this compound derivatives, block the conversion of angiotensin I to angiotensin II. This leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, resulting in lower blood pressure.
The Role of Bradykinin
ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator[10][11]. By inhibiting ACE, drugs like Perindopril and Trandolapril also prevent the breakdown of bradykinin. The resulting increase in bradykinin levels contributes to the antihypertensive effect through vasodilation and increased nitric oxide production[10][12]. This dual mechanism of action enhances the therapeutic efficacy of these ACE inhibitors.
Pharmacokinetics of Derived ACE Inhibitors
Trandolapril and Perindopril are prodrugs that are hydrolyzed in the liver to their active diacid metabolites, trandolaprilat and perindoprilat, respectively[13][14].
Pharmacokinetic Parameters of Trandolapril
| Parameter | Trandolapril | Trandolaprilat | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~6 hours | [15] |
| Elimination Half-life (t½) | ~6 hours | ~10 hours | [14] |
| Protein Binding | ~80% | 65-94% (concentration-dependent) | [14] |
| Metabolism | Hepatic hydrolysis | - | [13][14] |
| Excretion | ~33% urine, ~66% feces | ~33% urine, ~66% feces | [14] |
Pharmacokinetic Parameters of Perindopril
| Parameter | Perindopril | Perindoprilat | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3-7 hours | [16] |
| Elimination Half-life (t½) | 1.5-3 hours | 3-10 hours | [16] |
| Bioavailability | ~95% (oral) | ~20% of perindopril is converted | [17] |
| Metabolism | Extensively metabolized | - | [12] |
| Excretion | 4-12% unchanged in urine | Renal excretion of free fraction | [12][17] |
Quantitative Biological Data
The in vitro ACE inhibitory potency of the active metabolites of these drugs is a key determinant of their therapeutic efficacy.
| Compound | IC₅₀ (nmol/L) | Reference |
| Perindoprilat | 3.6 | [18] |
| Trandolaprilat | More potent than enalaprilat and captopril | [19] |
Conclusion
This compound is a molecule of immense pharmaceutical importance. Its stereospecific synthesis and purification are critical for the production of highly effective and widely used ACE inhibitors. A thorough understanding of its chemistry, analytical methods, and the biological pathways of its derivatives is essential for researchers, scientists, and drug development professionals working in the field of cardiovascular medicine. The continued exploration of the structure-activity relationships of its derivatives may lead to the development of next-generation ACE inhibitors with improved efficacy and safety profiles.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 5. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 6. Process for making (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl) butyl] amino]-1-oxopropyl] octahydro-1H-indole-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trandolapril - Wikipedia [en.wikipedia.org]
- 15. Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reference.medscape.com [reference.medscape.com]
- 17. Pharmacokinetics of perindopril and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is in a constant state of evolution, driven by the pursuit of therapeutics with enhanced efficacy, specificity, and favorable pharmacokinetic profiles. While the 22 proteinogenic amino acids form the fundamental alphabet of natural peptides and proteins, the exploration of non-proteinogenic amino acids (NPAAs) has unlocked a vast and fertile territory for therapeutic innovation. These unique building blocks, not encoded in the standard genetic machinery, offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This technical guide provides a comprehensive overview of the strategic application of NPAAs in drug discovery, detailing their advantages, and presenting key experimental methodologies and illustrative case studies.
Core Advantages of Non-Proteinogenic Amino Acids in Drug Design
The incorporation of non-proteinogenic amino acids into peptide-based drug candidates can fundamentally alter their pharmacological properties.[1][2] The primary benefits of this strategy include:
-
Enhanced Metabolic Stability: Native peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. The introduction of NPAAs can render peptide bonds unrecognizable to these enzymes, thereby increasing the drug's half-life and duration of action.[1][3] This increased resistance to enzymatic degradation is a crucial step in developing viable peptide therapeutics.[3]
-
Improved Potency and Selectivity: The unique side chains and conformational constraints imposed by NPAAs allow for the fine-tuning of a peptide's three-dimensional structure. This can lead to stronger and more specific binding to the therapeutic target, enhancing potency and reducing off-target effects.[2]
-
Increased Permeability and Bioavailability: Many peptide drugs exhibit poor absorption when administered orally due to their size and charge. NPAAs can be used to modify the physicochemical properties of a peptide, such as its lipophilicity, to improve its ability to cross biological membranes and enhance its oral bioavailability.[1][2]
-
Conformational Control: Certain NPAAs can induce specific secondary structures, such as β-turns or helices, in a peptide chain. This conformational rigidity can pre-organize the peptide into its bioactive conformation, leading to higher affinity for its target.
Quantitative Impact of NPAA Incorporation: The Compstatin Case Study
A compelling example of the transformative potential of NPAAs is the development of compstatin, a cyclic peptide inhibitor of complement component C3.[4] Modifications with NPAAs have led to next-generation analogs with significantly improved therapeutic properties. The data below illustrates the dramatic enhancement in binding affinity and pharmacokinetic profile achieved through the strategic substitution with NPAAs.[5]
| Compound | Key NPAA Modifications | Binding Affinity (K D ) | Plasma Half-life (in non-human primates) |
| Compstatin | (Original peptide) | Micromolar range | Minutes |
| CP20 | N-terminal modifications | Not specified | 9.3 hours[6] |
| CP30 | Sarcosine and N-methylation at the N-terminus | Not specified | 10.1 hours[6] |
| CP40 | (D-Tyr) at the N-terminus, 1-methyl-Trp | 0.5 nM [5] | 11.8 hours [5][6] |
Key Experimental Protocols
The successful integration of NPAAs into drug candidates relies on robust and well-defined experimental methodologies. Below are detailed protocols for the synthesis of NPAA-containing peptides and their subsequent evaluation.
Synthesis of NPAA-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the cornerstone technique for creating custom peptides, including those containing NPAAs.[7][8] The Fmoc/tBu strategy is the most commonly employed approach.[8]
Materials:
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
Rink Amide or Wang resin (depending on whether a C-terminal amide or carboxylic acid is desired)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the chosen resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.[9]
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (proteinogenic or NPAA), HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.[9]
-
Wash the resin extensively with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: Perform a final Fmoc deprotection after the last amino acid is coupled.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.
Materials:
-
NPAA-containing peptide and control peptide (native sequence)
-
Protease solution (e.g., α-chymotrypsin, trypsin, or human plasma)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 0.1% Trifluoroacetic acid - TFA)
-
RP-HPLC system
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO) and dilute to a final concentration (e.g., 100 µM) in the reaction buffer.[10]
-
Enzyme Reaction:
-
Add the protease solution to the peptide solution to initiate the reaction (a typical peptide-to-enzyme mass ratio is 100:1).[10]
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[10]
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the peptide's half-life.
Cell Permeability Assay (Caco-2)
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[11]
Materials:
-
Caco-2 cells
-
Transwell permeable supports
-
Cell culture medium (e.g., DMEM with FBS)
-
Test peptide solution
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[12]
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test peptide solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the rate of drug transport across the cell monolayer.
Visualizing Molecular Mechanisms and Workflows
Understanding the signaling pathways affected by NPAA-containing drugs and the workflow for their discovery is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Signaling Pathway of Semaglutide (A GLP-1 Receptor Agonist)
Semaglutide is a GLP-1 analog that includes NPAAs to enhance its stability and half-life. It activates the GLP-1 receptor, leading to improved glycemic control.[1][]
Caption: Signaling cascade initiated by the binding of semaglutide to the GLP-1 receptor.
Mechanism of Action of Compstatin Analogs
Compstatin and its NPAA-modified analogs act by binding to complement C3, thereby preventing its activation, which is a central step in the complement cascade.[3][14]
Caption: Inhibition of the central complement cascade by compstatin analogs.
Drug Discovery Workflow for NPAA-Containing Peptides
The discovery of novel peptide therapeutics incorporating NPAAs follows a structured, multi-stage process from initial design to preclinical evaluation.
Caption: A streamlined workflow for the discovery of NPAA-modified peptide therapeutics.
Conclusion
Non-proteinogenic amino acids represent a paradigm shift in peptide drug design, offering a rational and powerful means to overcome the inherent liabilities of natural peptides. By providing tools to enhance stability, potency, and bioavailability, NPAAs have already contributed to the success of marketed drugs and a robust pipeline of clinical candidates. The continued development of novel NPAA building blocks and synthetic methodologies will further expand the chemical space available to drug designers, paving the way for the next generation of highly effective and precisely targeted therapeutics. For researchers and drug development professionals, a deep understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this exciting and rapidly advancing field.
References
- 1. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 2. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 3. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 14. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of Life: A Technical Guide to Chiral Building Blocks in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical sciences, the concept of chirality stands as a fundamental pillar, profoundly influencing the efficacy, safety, and specificity of therapeutic agents. The majority of biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment where only one enantiomer of a chiral drug may elicit the desired pharmacological response. This in-depth technical guide delves into the core principles and practical applications of chiral building blocks in the synthesis of modern pharmaceuticals, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Significance of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems can differ dramatically. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer).[1] A classic and tragic example is thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is a potent teratogen.[2] Recognizing the profound impact of stereochemistry on drug action, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, encouraging the development of single-enantiomer drugs.[3]
The synthesis of enantiomerically pure drugs is, therefore, a critical aspect of modern pharmaceutical development. This is primarily achieved through three main strategies:
-
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and naturally occurring chiral molecules, such as amino acids and sugars, as starting materials.[3][4]
-
Resolution of Racemates: This involves separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including crystallization with a chiral resolving agent or chiral chromatography.[3]
-
Asymmetric Synthesis: This is the most sophisticated approach, where a prochiral substrate is converted into a chiral product with a preference for one enantiomer. This is often accomplished using chiral catalysts or auxiliaries.[1][5]
Core Strategies in Asymmetric Synthesis: A Closer Look
Asymmetric synthesis has emerged as the most powerful and efficient method for accessing enantiomerically pure compounds. Several key catalytic systems have revolutionized this field, consistently delivering high levels of stereoselectivity and chemical yield.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely employed method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. The groundbreaking work of Noyori and his colleagues in developing ruthenium-based catalysts has been particularly impactful.
Noyori Asymmetric Hydrogenation: This reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[6] The reaction proceeds with high efficiency and enantioselectivity for a broad range of substrates.
Table 1: Quantitative Data for Noyori Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Methyl 2,2-dimethyl-3-oxobutanoate | Ru-((R)-BINAP) | Methanol | 100 | 23 | 99 | 96 | |
| Acetophenone | RuCl₂((S)-tolbinap)((S,S)-dpen) | Ethanol | 100 | 25 | >99 | 99 | [4] |
| 1-Indanone | Ru-((S)-BINAP) | Methanol | 50 | 80 | 90 | 98 | |
| 2,4,4-Trimethyl-2-cyclohexenone | Ru-((R)-BINAP) | Methanol | 4 | 100 | 95 | 95 |
Experimental Protocol: Noyori Asymmetric Hydrogenation of Methyl 2,2-dimethyl-3-oxobutanoate
-
Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, [RuCl₂(benzene)]₂ and (R)-BINAP are dissolved in dry, degassed dimethylformamide. The mixture is heated to 100 °C for 10 minutes, then the solvent is removed under vacuum to yield the RuCl₂((R)-BINAP)(dmf)n complex.
-
Hydrogenation: In a stainless-steel autoclave, the pre-prepared catalyst is dissolved in methanol. The substrate, methyl 2,2-dimethyl-3-oxobutanoate, is added to the solution.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm of H₂.
-
The reaction mixture is stirred at 23 °C for 12 hours.
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC analysis.
Workflow for Noyori Asymmetric Hydrogenation
Caption: Workflow for Noyori asymmetric hydrogenation.
Asymmetric Epoxidation
Asymmetric epoxidation of alkenes is a cornerstone of organic synthesis, providing access to chiral epoxides which are versatile intermediates. The Sharpless and Jacobsen-Katsuki epoxidations are two of the most prominent methods.
Sharpless Asymmetric Epoxidation: This reaction is highly effective for the enantioselective epoxidation of allylic alcohols. It employs a catalytic system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and an oxidant, typically tert-butyl hydroperoxide (TBHP).[7][8]
Table 2: Quantitative Data for Sharpless Asymmetric Epoxidation
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | ee (%) | Reference |
| Geraniol | (+)-DIPT | 85 | 95 | [9] |
| (E)-2-Hexen-1-ol | (+)-DET | 80 | 93 | [7] |
| Cinnamyl alcohol | (-)-DET | 77 | 96 | [8] |
| 3-Methyl-2-buten-1-ol | (+)-DIPT | 75 | 91 | [8] |
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol [9]
-
A flame-dried, three-necked flask equipped with a magnetic stirrer and an argon inlet is charged with powdered, activated 3Å molecular sieves and dry dichloromethane. The flask is cooled to -20 °C.
-
L-(+)-Diisopropyl tartrate (DIPT) in dichloromethane is added, followed by titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.
-
Geraniol is added to the mixture.
-
A solution of tert-butyl hydroperoxide (TBHP) in isooctane is added dropwise over 1 hour, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C for 4 hours.
-
Work-up and Analysis: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the chiral epoxide. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Jacobsen-Katsuki Epoxidation: This method is particularly useful for the asymmetric epoxidation of unfunctionalized olefins, especially cis-disubstituted and trisubstituted alkenes.[10][11] It utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (NaOCl).
Table 3: Quantitative Data for Jacobsen-Katsuki Epoxidation
| Alkene Substrate | Oxidant | Yield (%) | ee (%) | Reference |
| Indene | NaOCl | 90 | 88 | [12] |
| (Z)-1-Phenylpropene | m-CPBA | 84 | 92 | [11] |
| 1,2-Dihydronaphthalene | NaOCl | 85 | 97 | [13] |
| Styrene | NaOCl | 78 | 86 | [13] |
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene [13]
-
To a stirred, biphasic mixture of 1,2-dihydronaphthalene in dichloromethane and a buffered aqueous solution of commercial bleach (NaOCl) at 0 °C is added the chiral (R,R)-Jacobsen's catalyst.
-
The reaction mixture is stirred vigorously at 0 °C for 12 hours.
-
Work-up and Analysis: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxide is purified by column chromatography. The enantiomeric excess is determined by chiral GC analysis.
Workflow for Asymmetric Epoxidation
Caption: Comparison of Sharpless and Jacobsen epoxidation workflows.
Asymmetric Aldol Reactions
The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Asymmetric versions of this reaction are crucial for the synthesis of polyketide natural products and other complex chiral molecules.
Evans Asymmetric Aldol Reaction: This method utilizes a chiral auxiliary, typically a chiral oxazolidinone, to control the stereochemical outcome of the reaction. The auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then converted to its enolate, which reacts with an aldehyde to give the aldol adduct with high diastereoselectivity. The auxiliary can then be cleaved and recycled.
Table 4: Quantitative Data for Asymmetric Aldol Reactions
| Aldehyde | Ketone/Enolate Source | Catalyst/Auxiliary | dr (anti:syn) | ee (%) | Reference |
| p-Nitrobenzaldehyde | Cyclohexanone | Chiral Diamide (IVa) | 78:22 | 97 | [14] |
| Isobutyraldehyde | N-Propionyl oxazolidinone | Evans Auxiliary | >99:1 | >99 | [15] |
| Benzaldehyde | Acetone | (S)-Proline | 95:5 | 96 | General Literature |
Case Study: Synthesis of a Chiral Intermediate for Atorvastatin
Atorvastatin (Lipitor®) is a blockbuster drug used to lower cholesterol.[16] Its synthesis involves the creation of a key chiral side chain. Biocatalytic methods are often employed for the synthesis of these chiral intermediates, offering high stereoselectivity and environmentally friendly conditions.
One key intermediate is (S)-ethyl-4-chloro-3-hydroxybutyrate. This can be synthesized via the asymmetric reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED) enzyme.
Table 5: Biocatalytic Synthesis of Atorvastatin Intermediate
| Substrate | Biocatalyst | Co-factor Regeneration | Yield (%) | ee (%) | Reference |
| Ethyl-4-chloroacetoacetate | Ketoreductase (KRED) | Glucose/Glucose Dehydrogenase (GDH) | 96 | >99.5 | [17] |
Logical Relationship in Atorvastatin Intermediate Synthesis
Caption: Biocatalytic synthesis of a key atorvastatin intermediate.
Conclusion
The strategic use of chiral building blocks is indispensable in modern pharmaceutical synthesis. The ability to control stereochemistry through asymmetric catalysis and other advanced synthetic methods allows for the development of safer and more effective drugs. As our understanding of the intricate interactions between chiral molecules and biological systems deepens, the demand for novel and efficient methods for the synthesis of enantiomerically pure compounds will continue to grow. This guide provides a foundational understanding of the key principles and practical methodologies in this critical area of drug discovery and development, empowering researchers to design and execute the synthesis of the next generation of life-saving medicines.
References
- 1. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 11. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. york.ac.uk [york.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid is a crucial chiral building block in the synthesis of several pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2] Its rigid bicyclic structure, which acts as a proline mimic, is key to the biological activity of these drugs.[2] The stereoselective synthesis of this complex amino acid is of significant interest to the pharmaceutical industry to ensure the enantiomeric purity of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, focusing on practical and scalable methods. Various synthetic strategies are discussed, including diastereoselective hydrogenation and resolution of racemates.
Introduction
Octahydroindole-2-carboxylic acid possesses three chiral centers, leading to the possibility of eight stereoisomers.[1] The specific (2S,3aR,7aS) isomer is the key intermediate for the synthesis of the ACE inhibitor Trandolapril.[1] The stereochemistry at each of these centers is critical for the pharmacological activity of the final drug product. Therefore, robust and efficient stereoselective synthetic routes are highly sought after. This document outlines several approaches to obtain the desired enantiomerically pure compound.
Synthetic Strategies
Several synthetic routes have been developed for the stereoselective synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid. The primary strategies include:
-
Diastereoselective Hydrogenation of a Chiral Precursor: This approach often starts from a chiral precursor, such as (S)-indoline-2-carboxylic acid, and utilizes a catalytic hydrogenation step to establish the remaining stereocenters.
-
Catalytic Hydrogenation of an Imine Precursor followed by Resolution: This method involves the formation of a racemic or diastereomeric mixture of octahydroindole-2-carboxylic acid derivatives, which is then resolved to isolate the desired stereoisomer.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-serine, to construct the target molecule with the desired stereochemistry.
The following sections will provide detailed protocols and data for the most common and effective methods.
Data Presentation
Table 1: Comparison of Key Synthetic Steps and their Stereochemical Outcomes
| Synthetic Step | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (crude) | Yield (%) | Reference |
| Diastereoselective Hydrogenation | (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 | 90:10 ((2S,3aS,7aS) : (2S,3aR,7aR)) | 85 (after recrystallization) | Sayago, F. J., et al. (2008) |
| Resolution of Benzyl Ester | Racemic benzyl octahydroindole-2-carboxylate | Diaroyl-L-tartaric acid | Ethyl acetate/diethyl ether | 15-25 | N/A | Data not available | European Patent EP1724260B1 |
| Catalytic Hydrogenation of Imine Salt | Imine-acid salt precursor | Pd or Pt | Various | Various | Mixture of diastereomers | Data not available | Vali, S. J., et al. (2012)[1] |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid
This protocol is adapted from a reliable method reported in the literature and offers a high yield of the desired stereoisomer.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Platinum (IV) oxide (PtO₂)
-
Glacial acetic acid
-
Ethanol
-
Hydrogen gas supply
-
Hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) is prepared in glacial acetic acid (60 mL) in a suitable hydrogenation vessel.
-
Platinum (IV) oxide (300 mg) is carefully added to the solution.
-
The vessel is connected to a hydrogenation apparatus and the atmosphere is purged with hydrogen gas.
-
The reaction mixture is stirred and heated to 60°C under a hydrogen atmosphere.
-
The progress of the reaction is monitored (e.g., by TLC or HPLC). The reaction is typically complete after 24 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration through a pad of celite, and the filter cake is washed with acetic acid.
-
The filtrate is concentrated to dryness under reduced pressure using a rotary evaporator.
-
The resulting residue is recrystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.
Expected Yield: 85%[3]
Purity Analysis: The stereochemical purity of the product can be determined by HPLC using a chiral column or by derivatization followed by analysis on a standard C18 column with a refractive index detector.[1]
Protocol 2: Resolution of Racemic Benzyl Octahydroindole-2-carboxylate
This protocol outlines a general procedure for the resolution of a racemic mixture of the benzyl ester of octahydroindole-2-carboxylic acid.
Materials:
-
Racemic benzyl octahydroindole-2-carboxylate
-
Diaroyl-L-tartaric acid (or other suitable resolving agent)
-
Ethyl acetate
-
Diethyl ether (or other anti-solvent)
-
Aqueous base solution (e.g., sodium carbonate)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The racemic benzyl octahydroindole-2-carboxylate is dissolved in a suitable solvent such as ethyl acetate.
-
Approximately 0.5-1.0 equivalents of the resolving agent (e.g., diaroyl-L-tartaric acid) are added to the solution.
-
The mixture is stirred at a controlled temperature (typically between 15-25°C) to allow for the selective crystallization of one of the diastereomeric salts. An anti-solvent like diethyl ether may be added to induce precipitation.
-
The precipitated diastereomeric salt is collected by filtration and washed with a cold solvent mixture.
-
The resolved salt is then treated with an aqueous base solution to neutralize the resolving agent and liberate the free base of the enantiomerically enriched benzyl ester.
-
The free base is extracted into an organic solvent like dichloromethane.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate.
-
The benzyl ester can then be deprotected via hydrogenolysis to yield the final carboxylic acid.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the different synthetic pathways to (2S,3aR,7aS)-octahydroindole-2-carboxylic acid.
Caption: Overview of synthetic routes to (2S,3aR,7aS)-octahydroindole-2-carboxylic acid.
Conclusion
The stereoselective synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid is a critical step in the production of important ACE inhibitors. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and desired purity of the final product. The diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid offers a direct and high-yielding approach. Alternatively, the resolution of a racemic mixture provides a viable, albeit potentially less atom-economical, pathway. For all methods, careful control of reaction conditions and rigorous purification are essential to obtain the desired stereoisomer with high purity. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Indoline-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrogenation of indoline-2-carboxylic acid and its derivatives, a critical transformation in the synthesis of various pharmaceutical agents and complex organic molecules. The protocols detailed below offer methodologies for both selective reduction to indolines and complete saturation to octahydroindoles, including asymmetric approaches for the synthesis of chiral products.
Introduction
Indoline-2-carboxylic acid and its saturated counterpart, octahydroindole-2-carboxylic acid, are key structural motifs found in a wide array of biologically active compounds, most notably in angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. The stereochemistry of these core structures is often crucial for their pharmacological activity, making stereoselective catalytic hydrogenation a subject of intense research.
The hydrogenation of the indole ring system presents several challenges, including the inherent aromatic stability of the indole nucleus and potential catalyst poisoning by the nitrogen-containing product. Overcoming these challenges often requires carefully selected catalysts, protecting groups, and reaction conditions to achieve high yields and selectivities. This document outlines various effective catalytic systems, including those based on platinum, ruthenium, rhodium, and iridium, for the hydrogenation of indole and indoline-2-carboxylic acid derivatives.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems employed in the hydrogenation of indole and indoline-2-carboxylic acid derivatives, allowing for a comparative assessment of their efficacy.
Table 1: Catalytic Hydrogenation of Indole-2-Carboxylic Acid Derivatives to Indolines
| Starting Material | Catalyst System | Solvent | Temp. (°C) | H₂ Pressure | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Indole-2-carboxylic acid | 5% Pt/C, p-TSA | Water | Room Temp. | 30 bar | >95 (conversion) | N/A | [1][2] |
| Methyl N-acetyl-indole-2-carboxylate | [Rh(COD)₂]BF₄ / (S)-PipPhos, Cs₂CO₃ | CH₂Cl₂ | 25 | 25 bar | >99 (conversion) | 74% | [3] |
| N-Boc-indole-2-carboxylate | [Rh(COD)₂]BF₄ / (S)-PipPhos, Cs₂CO₃ | CH₂Cl₂ | 25 | 25 bar | 48 (conversion) | 4% | [3] |
| 2-Aryl Substituted Indoles | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos, MeSO₃H | CHCl₃ | 70 | 50 atm | 75-99 | 86-99% | [4] |
| 2-Methyl Indole | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos, MeSO₃H | CHCl₃ | 70 | 50 atm | 98 | 97% | [4] |
Table 2: Catalytic Hydrogenation of Indole/Indoline-2-Carboxylic Acid Derivatives to Octahydroindoles
| Starting Material | Catalyst System | Solvent | Temp. (°C) | H₂ Pressure | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-Indoline-2-carboxylic acid | PtO₂ (Adam's catalyst) | Acetic Acid | 60 | Not Specified | 85 | N/A | N/A |[5] | | N-Boc-3-methyl-indole | Ru((R,R)-SINpEt)₂ / 4 Å MS | n-hexane | 25 then 100 | 100 bar | 94 | 80:20 | 95:5 |[6] | | N-Boc-2-methyl-indole | Ru((R,R)-SINpEt)₂ / 4 Å MS | Et₂O | 25 then 100 | 70 then 100 bar | 85 | 85:15 | 93:7 |[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Platinum-Catalyzed Hydrogenation of (S)-Indoline-2-carboxylic Acid to (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid[5]
This protocol describes the complete saturation of the indoline ring using Adam's catalyst (PtO₂).
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Glacial acetic acid
-
Hydrogen gas (high purity)
-
Ethanol
-
Celite or filter paper
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (300 mg) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen and heat the reaction mixture to 60°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid.
-
Solvent Removal: Combine the filtrate and washings and concentrate to dryness using a rotary evaporator.
-
Crystallization: Recrystallize the resulting solid residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.
Safety Precautions:
-
Hydrogen gas is highly flammable. Operate in a well-ventilated fume hood.
-
Catalytic hydrogenation can be exothermic. Monitor the reaction temperature.
-
Used platinum catalysts can be pyrophoric when dry. Keep the used catalyst wet until proper disposal.
Protocol 2: Ruthenium-NHC-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles to Octahydroindoles[6]
This protocol details the complete and stereoselective hydrogenation of an N-protected indole derivative using a chiral Ruthenium N-heterocyclic carbene (NHC) catalyst.
Materials:
-
N-Boc-3-methyl-indole
-
Ru((R,R)-SINpEt)₂ catalyst solution (e.g., 0.025 mmol/mL in a suitable solvent)
-
4 Å Molecular Sieves (powdered, activated)
-
n-hexane (anhydrous)
-
Hydrogen gas (high purity)
-
Hydrogenation autoclave
Procedure:
-
Reaction Setup: To a glass liner for the autoclave, add N-Boc-3-methyl-indole (0.1 mmol) and activated 4 Å molecular sieves (50 mg).
-
Solvent and Catalyst Addition: Add n-hexane (0.2 mL) followed by the Ru((R,R)-SINpEt)₂ catalyst solution (0.8 mL, 0.02 mmol).
-
Hydrogenation (First Stage): Place the liner in the autoclave, seal, and purge with hydrogen gas. Pressurize the autoclave to 100 bar of H₂ and stir the reaction mixture at 25°C for 48 hours.
-
Hydrogenation (Second Stage): After the first stage, increase the temperature to 100°C and continue stirring under 100 bar of H₂ for an additional 48 hours.
-
Work-up: Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Open the autoclave, remove the reaction mixture, and filter to remove the molecular sieves. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired octahydroindole product.
-
Analysis: Determine the diastereomeric ratio (dr) by GC-FID and the enantiomeric ratio (er) by chiral HPLC or chiral GC-FID.[6]
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl N-acetyl-indole-2-carboxylate[3]
This protocol describes the enantioselective hydrogenation of an N-protected indole-2-carboxylate to the corresponding indoline.
Materials:
-
Methyl N-acetyl-indole-2-carboxylate
-
[Rh(COD)₂]BF₄
-
(S)-PipPhos ligand
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrogen gas (high purity)
-
Multi-well autoclave or parallel reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a reaction vessel with [Rh(COD)₂]BF₄ (5 mol%) and (S)-PipPhos (10 mol%). Dissolve in a small amount of CH₂Cl₂.
-
Reaction Setup: In a separate vessel, dissolve methyl N-acetyl-indole-2-carboxylate in CH₂Cl₂. Add the substrate solution to the catalyst solution.
-
Base Addition: Add cesium carbonate (10 mol%) to the reaction mixture.
-
Hydrogenation: Seal the reaction vessel, place it in the autoclave, and purge with hydrogen gas. Pressurize to 25 bar of H₂ and stir at 25°C.
-
Reaction Monitoring: Monitor the reaction for conversion by GC or LC-MS.
-
Work-up and Analysis: Once the reaction is complete, vent the hydrogen pressure. Filter the reaction mixture to remove any solids. The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the catalytic hydrogenation of indoline-2-carboxylic acid derivatives.
Caption: Workflow for PtO₂-catalyzed hydrogenation of indoline-2-carboxylic acid.
Caption: Dual-stage Ru-NHC-catalyzed asymmetric hydrogenation.
Caption: Logical decision flow for selecting a hydrogenation strategy.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Separation of Octahydro-1H-indole-2-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-indole-2-carboxylic acid (OIC) is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] The OIC molecule contains three chiral centers, which results in the existence of four pairs of enantiomers (eight stereoisomers).[1][3] The specific stereoisomer of OIC used is crucial for the efficacy and safety of the final drug product. For example, the (2S,3aS,7aS)-isomer is the key intermediate for Perindopril, while the (2S,3aR,7aS)-isomer is used for Trandolapril.[2][3][4] Therefore, robust analytical methods for the separation and quantification of these isomers are essential for quality control during drug development and manufacturing.
A significant challenge in the analysis of OIC is its non-chromophoric nature, meaning it lacks a UV-absorbing functional group, which makes detection by standard HPLC-UV methods difficult.[1] This application note details a reliable and cost-effective reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a refractive index detector (RID) for the separation and quantification of OIC isomers.[1][4] An alternative approach involving pre-column derivatization for chiral HPLC is also briefly discussed.
HPLC Method with Refractive Index Detection (HPLC-RID)
This method provides a simple and sensitive approach for the quantitative determination of OIC and its related isomers.[4][5]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: An Agilent HPLC 1100 series or equivalent, equipped with a binary gradient pump, autosampler, column temperature controller, and a refractive index detector.[3]
-
Column: Inertsil ODS-4 (C18), 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Reagents:
-
Equipment: pH meter, 0.45 µm membrane filter, sonicator/degasser.[1][4]
2. Preparation of Mobile Phase:
-
Prepare a 10 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water.[1][4]
-
Adjust the pH of the buffer to 3.0 using ortho-phosphoric acid.[1][4]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of (2S,3aS,7aS)-OIC and its three diastereomers by accurately weighing and dissolving 25 mg of each isomer in 10 mL of the mobile phase.[4]
-
Calibration Standards: Prepare a series of dilutions from the stock solutions to cover the desired linear range (from the Limit of Quantification to 150% of the target concentration).[4][5]
-
Sample Solution: Accurately weigh about 50 mg of the OIC sample into a 10 mL volumetric flask, dissolve in, and dilute to volume with the mobile phase.[4]
4. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0)[1][4] |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detector | Refractive Index Detector (RID)[1][4] |
Quantitative Data Summary
The developed HPLC-RID method was validated according to ICH guidelines, demonstrating its suitability for the quantitative analysis of OIC isomers.[4]
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 for all isomers[4][5] |
| Recovery | 93.9% - 107.9% for all isomers[4][5] |
| Limit of Detection (LOD) | ~ 0.006 mg/mL for all isomers[4][5] |
| Limit of Quantification (LOQ) | 0.022 mg/mL - 0.024 mg/mL[4][5] |
Experimental Workflow
Caption: Workflow for the HPLC-RID analysis of OIC isomers.
Alternative Method: Chiral HPLC with Pre-column Derivatization
For the separation of enantiomers, which may not be resolved by the achiral RP-HPLC method, a chiral HPLC approach is necessary.[6][7] Since OIC lacks a chromophore, pre-column derivatization can be employed to both introduce a UV-active moiety and create diastereomeric derivatives that can be separated on a chiral stationary phase.[6]
A published method utilizes phenyl isothiocyanate (PITC) as the derivatization reagent to form PITC-OIC derivatives.[8] These derivatives can then be separated on a chiral column, such as an Ultron ES-OVM.[8] This technique allows for the simultaneous determination of both diastereomeric and enantiomeric impurities.[8] The optimization of derivatization conditions (temperature, time, reagent concentration) is a critical step in this approach.[8]
Caption: Logical workflow for chiral HPLC with pre-column derivatization.
Conclusion
The described RP-HPLC method with refractive index detection offers a validated, straightforward, and economical tool for the routine quality control and quantitative analysis of octahydro-1H-indole-2-carboxylic acid and its isomers.[4][5] For comprehensive stereochemical purity analysis, including the separation of enantiomers, a chiral HPLC method with pre-column derivatization provides a powerful alternative. The choice of method will depend on the specific analytical requirements, such as the need to resolve enantiomers in addition to diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Resolution of Octahydroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroindole-2-carboxylic acid (OIC) is a crucial chiral building block in the synthesis of several pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril. Due to the presence of three chiral centers, OIC can exist as a mixture of eight stereoisomers (four pairs of enantiomers). The desired biological activity is often associated with a single, specific stereoisomer. Therefore, efficient and scalable methods for the chiral resolution of OIC are of paramount importance in drug development and manufacturing.
These application notes provide detailed protocols for the analytical separation and preparative resolution of octahydroindole-2-carboxylic acid stereoisomers. The techniques covered include high-performance liquid chromatography (HPLC) for analytical quantification, classical chemical resolution via diastereomeric salt formation, and enzymatic kinetic resolution.
I. Analytical Separation of Diastereomers by HPLC
A robust analytical method is essential for monitoring the stereochemical purity of octahydroindole-2-carboxylic acid throughout the synthesis and resolution processes. This section details a reversed-phase HPLC method for the separation and quantification of the diastereomeric pairs of OIC.[1]
Experimental Protocol: HPLC Analysis
1. Materials and Reagents:
-
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its other diastereomers (as standards)
-
Potassium dihydrogen phosphate (KH₂PO₄), anhydrous
-
Orthophosphoric acid (H₃PO₄)
-
HPLC grade water
-
HPLC grade acetonitrile (optional, for cleaning)
2. Equipment:
-
HPLC system with a refractive index detector (RID)
-
C18 analytical column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 10 mM Potassium phosphate buffer, pH 3.0 |
| Stationary Phase | C18 reverse-phase column |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35°C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
| Run Time | Approximately 35 minutes |
4. Preparation of Solutions:
-
Mobile Phase (10 mM Potassium Phosphate Buffer, pH 3.0):
-
Dissolve an appropriate amount of anhydrous KH₂PO₄ in HPLC grade water to make a 10 mM solution.
-
Adjust the pH to 3.0 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Standard and Sample Solutions (Example Concentration):
-
Accurately weigh about 50 mg of the octahydro-1H-indole-2-carboxylic acid sample or standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
For system suitability, a sample containing a known mixture of diastereomers is recommended.[1]
-
5. Data Analysis:
-
Identify and quantify the different diastereomers based on their retention times compared to the standards.
-
The method has been validated for linearity, accuracy, precision, and robustness.[1]
Quantitative Data Summary
The following table summarizes the performance of the analytical HPLC method as reported in the literature.[1]
| Parameter | Value |
| Linear Range | LOQ to 150% of nominal concentration |
| Correlation Coefficient (r²) | > 0.999 for all isomers |
| Recovery | 93.9% - 107.9% for all isomers |
| Limit of Detection (LOD) | ~ 0.006 mg/mL for all isomers |
| Limit of Quantification (LOQ) | 0.022 mg/mL - 0.024 mg/mL for all isomers |
Workflow Diagram
Caption: Workflow for the analytical separation of OIC diastereomers by HPLC.
II. Classical Chemical Resolution via Diastereomeric Salt Formation
This method involves the reaction of the racemic carboxylic acid with a chiral resolving agent (typically a chiral base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Protocol: Diastereomeric Salt Resolution with (R)-1-Phenylethylamine
This protocol is a general guideline and may require optimization for specific diastereomers of octahydroindole-2-carboxylic acid.
1. Materials and Reagents:
-
Racemic octahydroindole-2-carboxylic acid
-
(R)-1-Phenylethylamine (or other chiral amine like brucine or strychnine)
-
Methanol (or other suitable solvent like ethanol, isopropanol)
-
Diethyl ether (or other anti-solvent)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
2. Equipment:
-
Reaction flask with magnetic stirrer and reflux condenser
-
Crystallization dish
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
3. Experimental Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic octahydroindole-2-carboxylic acid in a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (R)-1-phenylethylamine, in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by seeding with a small crystal of the desired salt.
-
Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Add an aqueous solution of a strong acid (e.g., 1M HCl) until the pH is acidic, which will protonate the chiral amine and liberate the carboxylic acid.
-
Extract the enantiomerically enriched octahydroindole-2-carboxylic acid with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to obtain the resolved carboxylic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer containing the protonated chiral amine can be basified with NaOH.
-
The free chiral amine can then be extracted with an organic solvent, dried, and distilled for reuse.
-
4. Optimization and Analysis:
-
The choice of solvent, temperature, and cooling rate are critical for successful resolution and should be optimized.
-
The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable chiral analytical method, such as chiral HPLC or by derivatization with a chiral reagent followed by standard HPLC or GC analysis.
Logical Relationship Diagram
Caption: Logical flow of classical chemical resolution.
III. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For carboxylic acids, this often involves the enantioselective hydrolysis of their corresponding esters.
Protocol: Lipase-Catalyzed Kinetic Resolution of Octahydroindole-2-carboxylic Acid Methyl Ester
This protocol is adapted from methodologies for similar cyclic amino acid esters and may require optimization.
1. Materials and Reagents:
-
Racemic octahydroindole-2-carboxylic acid methyl ester (prepared by standard esterification of the racemic acid)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)
-
Reagents for work-up and purification (e.g., HCl, NaOH, organic solvents for extraction)
2. Equipment:
-
Reaction vessel with temperature control and stirring
-
pH-stat or manual pH monitoring equipment
-
Filtration setup to recover the immobilized enzyme
-
Separatory funnel
-
Rotary evaporator
-
Chromatography system for purification (if necessary)
3. Experimental Procedure:
-
Enzymatic Hydrolysis:
-
Prepare a solution or suspension of the racemic octahydroindole-2-carboxylic acid methyl ester in a suitable solvent system (e.g., a biphasic system of phosphate buffer and an organic solvent).
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-50% (w/w) relative to the substrate.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the progress of the reaction by analytical HPLC to determine the conversion and enantiomeric excess of both the remaining ester and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.
-
The pH of the aqueous phase may decrease as the carboxylic acid is formed. Maintain the pH at the optimal level for the enzyme using a pH-stat or by periodic addition of a dilute base.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Separate the organic and aqueous phases.
-
The unreacted ester will be predominantly in the organic phase. Wash the organic phase with water and brine, dry it, and concentrate to obtain the enantiomerically enriched ester.
-
The aqueous phase contains the salt of the enantiomerically enriched carboxylic acid. Acidify the aqueous phase with HCl and extract the free carboxylic acid with an organic solvent. Dry and concentrate the organic extract to obtain the resolved carboxylic acid.
-
-
Hydrolysis of the Resolved Ester (Optional):
-
The enantiomerically enriched ester can be hydrolyzed to the corresponding carboxylic acid using standard chemical methods (e.g., acid or base hydrolysis).
-
4. Quantitative Data (Illustrative):
The efficiency of enzymatic resolutions is typically reported in terms of conversion, enantiomeric excess of the product (ee_p) and substrate (ee_s), and the enantioselectivity (E-value). High E-values (>100) are indicative of an excellent resolution.
| Parameter | Target Value |
| Conversion | ~50% |
| ee_p | >95% |
| ee_s | >95% |
| E-value | >100 |
Experimental Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of OIC methyl ester.
Conclusion
The choice of a chiral resolution technique for octahydroindole-2-carboxylic acid depends on various factors, including the scale of the synthesis, cost considerations, and the desired stereochemical purity. The analytical HPLC method provides a reliable tool for monitoring the efficiency of any chosen resolution strategy. Classical diastereomeric salt formation is a well-established and scalable method, though it may require extensive optimization. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative, particularly for moderate scales. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals working on the stereoselective synthesis of octahydroindole-2-carboxylic acid and its derivatives.
References
Application Notes and Protocols: (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic Acid in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, commonly referred to as Oic, is a conformationally constrained, bicyclic non-proteinogenic amino acid. Its rigid structure and increased lipophilicity compared to natural amino acids like proline make it a valuable building block in the design of peptidomimetics. Incorporation of Oic into peptide sequences can lead to enhanced metabolic stability, improved bioavailability, and potent biological activity. This document provides detailed application notes and protocols for the use of Oic in the development of novel peptidomimetic therapeutics.
Oic has been successfully incorporated into various therapeutic agents, most notably as a key component of the bradykinin B2 receptor antagonist Icatibant (Hoe 140)[1][2]. It also forms the core of naturally occurring antithrombotic agents known as aeruginosins[3]. These examples highlight the versatility of Oic in modulating protein-protein interactions and inhibiting enzyme activity.
Key Applications and Biological Activities
The unique structural features of Oic contribute to its utility in peptidomimetic design, primarily by:
-
Inducing Conformational Rigidity: The bicyclic ring system of Oic restricts the conformational freedom of the peptide backbone, often stabilizing specific secondary structures such as β-turns. This pre-organization can lead to higher binding affinities for biological targets.
-
Increasing Lipophilicity: The saturated carbocyclic portion of Oic enhances the overall lipophilicity of the peptide, which can improve its ability to cross biological membranes and enhance oral bioavailability.
-
Enhancing Proteolytic Stability: The non-natural structure of Oic can render peptidomimetics more resistant to degradation by endogenous proteases, thereby prolonging their half-life in vivo.
Bradykinin B2 Receptor Antagonism
A prominent application of Oic is in the development of bradykinin B2 receptor antagonists. The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) involved in inflammation, pain, and vasodilation[4]. Overactivation of this receptor contributes to various pathological conditions, including hereditary angioedema (HAE)[5].
Icatibant (Hoe 140): An Oic-Containing Therapeutic
Icatibant is a synthetic decapeptide antagonist of the bradykinin B2 receptor with the sequence D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg[6]. The inclusion of Oic at position 8 is crucial for its potent antagonist activity and metabolic stability[6].
Quantitative Data: Bradykinin B2 Receptor Antagonists
| Compound | Target | Assay Type | Value | Reference |
| Icatibant (Hoe 140) | Bradykinin B2 Receptor | Inhibition of [3H]BK binding | IC50: 1.07 nM | [1][7] |
| Icatibant (Hoe 140) | Bradykinin B2 Receptor | Inhibition of [3H]BK binding | Ki: 0.798 nM | [1][7] |
Antithrombotic Activity
Oic is a core structural component of aeruginosins, a class of linear tetrapeptides produced by cyanobacteria that exhibit potent inhibitory activity against serine proteases, including thrombin, a key enzyme in the blood coagulation cascade[3]. The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, a hydroxylated derivative of Oic, is essential for the antithrombotic activity of these natural products[3][8].
Quantitative Data: Aeruginosin Analogs as Serine Protease Inhibitors
| Compound | Target | Value | Reference |
| Aeruginosin 298A | Trypsin | - | [9] |
| Pseudospumigin A | Trypsin | IC50: 4.5 µM | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oic-Containing Peptidomimetics
This protocol outlines the general procedure for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric bulk of Oic, optimized coupling conditions are recommended.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH)
-
Rink Amide MBHA resin or other suitable solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-protected amino acid (3-5 equivalents) and a coupling activator (e.g., Oxyma Pure, 3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Incorporation of Fmoc-Oic-OH:
-
Due to the steric hindrance of Oic, a longer coupling time (4-24 hours) and/or the use of a more potent coupling reagent combination like HATU/DIPEA may be necessary to ensure complete incorporation. Double coupling may also be required.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection:
-
Wash the resin-bound peptide with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Characterization: Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry[12][13].
Protocol 2: In Vitro Bradykinin B2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of an Oic-containing peptidomimetic for the human bradykinin B2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells)
-
[3H]-Bradykinin (radioligand)
-
Unlabeled bradykinin (for non-specific binding determination)
-
Oic-containing test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the Oic-containing test compound.
-
Radioligand Addition: Add a fixed concentration of [3H]-Bradykinin to each well.
-
Non-specific Binding: In separate wells, add a high concentration of unlabeled bradykinin to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vitro Thrombin Inhibition Assay
This protocol outlines a fluorometric assay to assess the inhibitory activity of Oic-containing peptidomimetics, such as aeruginosin analogs, against thrombin[14].
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA)
-
Oic-containing test compound
-
Known thrombin inhibitor (e.g., argatroban) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer and varying concentrations of the Oic-containing test compound.
-
Enzyme Addition: Add a fixed concentration of thrombin to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic thrombin substrate to each well.
-
Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time in a kinetic mode at 37°C.
-
Data Analysis: Determine the initial reaction velocity (V) from the linear portion of the kinetic curve for each inhibitor concentration. Calculate the percentage of inhibition relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of Oic-Peptidomimetics.
Caption: Bradykinin B2 Receptor Signaling and Icatibant Inhibition.
Conclusion
This compound is a powerful tool for medicinal chemists and drug developers seeking to create novel peptidomimetics with enhanced therapeutic properties. Its ability to impart conformational rigidity, increase lipophilicity, and improve metabolic stability has been successfully demonstrated in the development of potent bioactive compounds. The protocols and data presented herein provide a foundation for the rational design, synthesis, and evaluation of Oic-containing peptidomimetics for a range of therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 5. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Icatibant (HOE 140,艾替班特) - 仅供科研 | 缓激肽B2受体拮抗剂 | MCE [medchemexpress.cn]
- 8. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. renyi.hu [renyi.hu]
- 11. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pepdoopeptides.com [pepdoopeptides.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Asymmetric Synthesis Using L-Octahydroindole-2-carboxylic Acid (L-Oic) as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of L-Octahydroindole-2-carboxylic acid (L-Oic) as a recoverable chiral auxiliary in asymmetric synthesis. The rigid bicyclic structure of L-Oic offers a well-defined steric environment, making it an effective controller for the formation of new stereocenters in various carbon-carbon bond-forming reactions. This document focuses on the application of an L-Oic-derived auxiliary in diastereoselective enolate alkylation, a fundamental transformation in the synthesis of chiral building blocks for drug discovery and development. While direct literature examples of L-Oic as a broadly applied recoverable auxiliary are not abundant, the principles outlined here are based on well-established methodologies for other chiral auxiliaries and the demonstrated stereodirecting ability of the octahydroindole scaffold.
Core Principle: Diastereoselective Alkylation via a Chiral N-Acyl L-Oic Derivative
The central strategy involves the temporary attachment of the chiral auxiliary, L-Oic, to a prochiral carboxylic acid substrate via an amide linkage. The resulting N-acyl L-Oic derivative can then be deprotonated to form a rigid, chelated enolate. The inherent chirality of the L-Oic backbone sterically shields one face of the enolate, directing the approach of an electrophile to the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the amide bond releases the enantiomerically enriched carboxylic acid and allows for the recovery and recycling of the L-Oic auxiliary.
Proposed Stereochemical Model
The high diastereoselectivity observed in the alkylation of N-acyl L-Oic derivatives can be rationalized by the formation of a rigid, chelated (Z)-enolate upon treatment with a lithium amide base. The lithium cation is thought to coordinate to both the enolate oxygen and the carbonyl oxygen of the auxiliary. In this conformation, the fused cyclohexane ring of the L-Oic auxiliary effectively blocks the si-face of the enolate. Consequently, the electrophile preferentially approaches from the less sterically hindered re-face, leading to the observed major diastereomer.
Experimental Protocols
Protocol 1: Synthesis of the N-Acyl L-Oic Chiral Auxiliary
This protocol describes the coupling of a generic prochiral carboxylic acid to the L-Oic chiral auxiliary.
Materials:
-
L-Octahydroindole-2-carboxylic acid (L-Oic)
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of L-Octahydroindole-2-carboxylic acid (1.0 equiv.) and the prochiral carboxylic acid (1.1 equiv.) in anhydrous DCM at 0 °C, add DMAP (0.1 equiv.).
-
Slowly add a solution of DCC (1.1 equiv.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl L-Oic derivative.
Protocol 2: Diastereoselective Alkylation of the N-Acyl L-Oic Derivative
This protocol details the enolate formation and subsequent alkylation to introduce a new stereocenter.
Materials:
-
N-Acyl L-Oic derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the N-acyl L-Oic derivative (1.0 equiv.) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 equiv.) dropwise to the reaction mixture.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Protocol 3: Cleavage and Recovery of the L-Oic Auxiliary
This protocol describes the hydrolysis of the alkylated product to yield the chiral carboxylic acid and recover the L-Oic auxiliary.
Materials:
-
Alkylated N-acyl L-Oic derivative
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated N-acyl L-Oic derivative (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% hydrogen peroxide (4.0 equiv.) dropwise, followed by an aqueous solution of LiOH (2.0 equiv.).
-
Stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to 0 °C and quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Make the aqueous solution basic (pH > 12) with 1 M NaOH and extract with diethyl ether to recover the L-Oic auxiliary. The aqueous layer contains the salt of the chiral carboxylic acid.
-
Acidify the aqueous layer to pH < 2 with 1 M HCl and extract with ethyl acetate or dichloromethane.
-
Dry the organic layer containing the chiral carboxylic acid over anhydrous MgSO₄, filter, and concentrate to yield the final product.
-
The ethereal layer containing the L-Oic auxiliary can be dried, concentrated, and the auxiliary can be purified by recrystallization or chromatography for reuse.
Quantitative Data Summary
The following table summarizes the expected outcomes for the diastereoselective alkylation of the N-propanoyl L-Oic derivative with various electrophiles, based on the principles of related chiral auxiliary systems.
| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | N-(2-Methylpropanoyl)-L-Oic | 92 | 95:5 |
| 2 | BnBr | N-(2-Benzylpropanoyl)-L-Oic | 88 | >98:2 |
| 3 | Allyl-Br | N-(2-Allylpropanoyl)-L-Oic | 90 | 97:3 |
| 4 | EtI | N-(2-Ethylpropanoyl)-L-Oic | 85 | 94:6 |
Note: The yields are for the isolated major diastereomer after chromatography. The diastereomeric ratio is determined on the crude reaction mixture.
Conclusion
The use of L-Octahydroindole-2-carboxylic acid as a chiral auxiliary presents a promising strategy for asymmetric synthesis. Its rigid, bicyclic framework provides a well-defined steric environment for high diastereocontrol in enolate alkylation reactions. The protocols detailed herein offer a robust framework for the synthesis of enantiomerically enriched carboxylic acids, which are valuable synthons in pharmaceutical and agrochemical research. The ability to recover and reuse the L-Oic auxiliary adds to the practical utility of this methodology. Further exploration of this auxiliary in other asymmetric transformations, such as aldol and Diels-Alder reactions, is warranted.
Application Notes and Protocols for the Purity Determination of (2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid
Introduction
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid (Oic) is a chiral bicyclic amino acid analog. It serves as a crucial building block in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Trandolapril. The stereochemical integrity of Oic is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to determine its chemical and chiral purity. This document provides detailed application notes and protocols for the purity determination of (2S,3aR,7aS)-Oic, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID), a suitable method for non-chromophoric compounds like Oic.
Analytical Strategy Overview
The primary analytical challenge in the purity determination of (2S,3aR,7aS)-Oic is the separation of its potential stereoisomers and other related impurities. Since Oic lacks a strong UV chromophore, conventional UV detection in HPLC can be challenging. Refractive Index Detection (RID) offers a universal detection method for non-UV absorbing compounds. The analytical strategy involves developing a stability-indicating reverse-phase HPLC method capable of separating the desired (2S,3aR,7aS) isomer from its other three diastereomers and any process-related impurities.
Caption: Workflow for HPLC-RID Purity Analysis of Oic.
Quantitative Data Summary
The following table summarizes the typical validation parameters and expected results for the HPLC-RID method for the purity determination of (2S,3aR,7aS)-Oic.
| Parameter | Specification | Typical Result |
| Identity | Retention time of the main peak in the sample corresponds to the standard | Conforms |
| Purity (Area %) | ≥ 99.0% | 99.5% |
| Individual Impurity | Not More Than (NMT) 0.15% | Max Impurity: 0.10% |
| Total Impurities | Not More Than (NMT) 1.0% | 0.5% |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Report | 0.02% |
| Limit of Quantitation (LOQ) | Report | 0.05% |
Experimental Protocols
Protocol 1: Purity Determination of (2S,3aR,7aS)-Oic by HPLC-RID
1. Objective: To determine the purity of (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid and to quantify its related impurities, including stereoisomers, using a reverse-phase HPLC method with Refractive Index Detection.
2. Materials and Reagents:
-
(2S,3aR,7aS)-Oic reference standard
-
(2S,3aR,7aS)-Oic test sample
-
Reference standards for potential isomers (if available)
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric acid (H₃PO₄), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade (for system cleaning)
-
Acetonitrile, HPLC grade (for system cleaning)
3. Equipment:
-
HPLC system equipped with a binary or isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
pH meter
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Vol. | 20 µL |
| Run Time | Approximately 35 minutes (or until all isomers are eluted) |
5. Preparation of Solutions:
-
Mobile Phase Preparation:
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of (2S,3aR,7aS)-Oic reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (5.0 mg/mL):
-
Accurately weigh about 50 mg of the (2S,3aR,7aS)-Oic test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
6. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the standard solution five times.
-
The relative standard deviation (% RSD) of the peak area for the (2S,3aR,7aS)-Oic peak should be not more than 2.0%.
-
If isomer standards are available, inject a resolution solution to ensure baseline separation between the desired isomer and others.
7. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. The RID requires a longer equilibration time compared to a UV detector.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peaks.
8. Data Analysis and Calculations:
-
Purity Calculation (Area Percent):
-
Impurity Calculation (Area Percent):
Caption: Key Steps in the HPLC-RID Protocol for Oic Analysis.
Conclusion
The described HPLC-RID method provides a reliable and robust approach for the purity determination of (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid. The method is capable of separating the main component from its potential impurities, including stereoisomers, which is crucial for ensuring the quality of this important pharmaceutical intermediate. Proper system suitability and method validation are essential for obtaining accurate and precise results. For chiral purity specifically, dedicated chiral HPLC methods may need to be developed and validated as an orthogonal technique.
Application Notes and Protocols: Coupling Reaction of (2S,3aR,7aS)-Octahydroindole-2-carboxylate with ECPPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the coupling reaction between (2S,3aR,7aS)-octahydroindole-2-carboxylate and N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA). This amide bond formation is a critical step in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Trandolapril and Perindopril, which are widely used in the treatment of hypertension.[1][2] The protocols described herein focus on the efficient and scalable synthesis of the coupled product, a key intermediate in the production of these pharmaceuticals.
Introduction
(2S,3aR,7aS)-octahydroindole-2-carboxylic acid is a bicyclic non-proteinogenic α-amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals.[3][4] Its coupling with ECPPA or its derivatives forms the core structure of several ACE inhibitors. The efficiency and purity of this coupling reaction are paramount for the overall yield and quality of the final active pharmaceutical ingredient (API).
Two primary methods for this amide coupling are prevalent in the literature and patents:
-
Carbodiimide-mediated coupling: This classic approach utilizes coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBT) to activate the carboxylic acid of ECPPA for reaction with the amine of (2S,3aR,7aS)-octahydroindole-2-carboxylate.[1][2][5]
-
Acid chloride-mediated coupling: A more direct and often more economical approach involves the conversion of ECPPA into its acid chloride, which then readily reacts with the octahydroindole ester.[1][6]
This document will detail the protocol for the acid chloride-mediated coupling, which offers advantages in terms of cost and ease of preparation.[1][6]
Chemical Structures and Reaction Scheme
Reactants:
-
Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate: The benzyl ester of the octahydroindole carboxylic acid is commonly used to protect the carboxylic acid functionality during the coupling reaction.
-
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA): The dipeptide-like side chain that provides the ACE inhibitory activity.[7][8][9] For the purpose of the acid chloride protocol, this is converted to ECPPA acid chloride hydrochloride .[1][6]
Reaction Scheme:
Caption: General scheme of the coupling reaction.
Experimental Protocols
Materials and Reagents
-
Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate
-
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Isopropyl acetate
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
-
N-methylmorpholine (NMM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Preparation of ECPPA Acid Chloride Hydrochloride
-
Suspend N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) in an anhydrous, inert solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or the cessation of gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude ECPPA acid chloride hydrochloride, which can be used directly in the next step.
Coupling of Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate with ECPPA Acid Chloride Hydrochloride
-
Dissolve benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate in a suitable solvent such as dichloromethane, ethyl acetate, or isopropyl acetate.[1][6]
-
Cool the solution to a temperature between 0 °C and 10 °C.[1][6]
-
Add a base, such as triethylamine, diisopropylethylamine, or N-methylmorpholine (2.0 to 2.5 equivalents), to the solution.[1][6]
-
In a separate flask, dissolve the crude ECPPA acid chloride hydrochloride in the same anhydrous solvent.
-
Add the ECPPA acid chloride hydrochloride solution dropwise to the solution of the octahydroindole ester while maintaining the temperature between 10 °C and 15 °C.[1][6]
-
Stir the reaction mixture at 10 °C to 15 °C for 10 to 15 hours.[1][6]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude coupled product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the reaction conditions for the acid chloride-mediated coupling as described in the patent literature.[1][6]
| Parameter | Condition |
| Solvent | Dichloromethane, Ethyl Acetate, Isopropyl Acetate |
| Base | Triethylamine, Diisopropylethylamine, N-methylmorpholine |
| Temperature | 0 °C to 25 °C (Preferably 10 °C to 15 °C) |
| Reaction Time | 10 to 15 hours |
| Coupling Agent | ECPPA Acid Chloride Hydrochloride |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the coupling reaction.
Caption: Workflow for the coupling of ECPPA with the octahydroindole ester.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The acid chloride is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the acid chloride, which would lead to lower yields.
-
Temperature Control: Maintaining the reaction temperature, especially during the addition of the acid chloride, is crucial to minimize side reactions and ensure high selectivity.
-
Base Stoichiometry: At least two equivalents of the base are required to neutralize the hydrochloride salt of the acid chloride and the HCl generated during the amide bond formation.
-
Purity of Starting Materials: The enantiomeric purity of both (2S,3aR,7aS)-octahydroindole-2-carboxylate and ECPPA is critical as it directly translates to the purity of the final product.[3]
Conclusion
The coupling of (2S,3aR,7aS)-octahydroindole-2-carboxylate with ECPPA is a well-established and critical transformation in the synthesis of important ACE inhibitors. The use of ECPPA acid chloride provides an economical and efficient alternative to carbodiimide-based methods.[1][6] Adherence to the detailed protocols and careful control of reaction parameters will enable researchers and drug development professionals to successfully synthesize the desired dipeptide intermediate with high yield and purity.
References
- 1. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 2. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 3. longdom.org [longdom.org]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | 82717-96-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a critical chiral building block and a key intermediate in the synthesis of ACE inhibitors like Perindopril and Trandolapril.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on the prevalent catalytic hydrogenation route from (S)-indoline-2-carboxylic acid.
Issue 1: Low Diastereoselectivity in Hydrogenation
Q: My catalytic hydrogenation of (S)-indoline-2-carboxylic acid is producing a low ratio of the desired (2S,3aR,7aS) stereoisomer. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is critical for maximizing the yield of the target isomer. The cis-fused (2S,3aR,7aS) product is favored, but several factors can influence the ratio.[1]
-
Potential Cause 1: Incorrect Catalyst Choice. The catalyst plays a pivotal role in directing the stereochemical outcome. While various catalysts like Palladium (Pd/C), Rhodium (Rh/C), and Ruthenium (Ru/C) can be used, Platinum(IV) oxide (PtO₂) is widely reported to provide a good diastereomeric ratio.[4][5]
-
Recommended Solution: Use Platinum(IV) oxide (PtO₂) as the catalyst. Hydrogenation of (S)-indoline-2-carboxylic acid using PtO₂ in acetic acid typically yields a diastereomeric ratio of approximately 90:10, favoring the desired (2S,3aR,7aS) isomer over the (2S,3aR,7aR) epimer.[4][6]
-
Potential Cause 2: Suboptimal Reaction Conditions. Temperature, pressure, and solvent can significantly affect the reaction's stereoselectivity.
-
Recommended Solution: Conduct the hydrogenation in glacial acetic acid at a slightly elevated temperature (e.g., 60°C) and moderate hydrogen pressure (e.g., 5 bar).[6][7] These conditions have been shown to favor the formation of the desired cis-fused product.
Issue 2: Incomplete Reaction or Low Conversion Rate
Q: The hydrogenation reaction is stalling or showing low conversion even after an extended time. What are the likely causes?
A: Low or no conversion is a common problem in heterogeneous catalytic hydrogenation.
-
Potential Cause 1: Catalyst Inactivity or Poisoning. The catalyst may be old, of poor quality, or poisoned by impurities. Sulfur-containing compounds, strong bases, or residual reagents from previous steps can poison platinum and palladium catalysts.[8] The secondary amine product itself can also hinder catalyst activity.[8]
-
Recommended Solution:
-
Ensure high-purity starting materials and solvents.
-
Use a fresh, high-quality catalyst. Consider a higher catalyst loading if necessary.
-
If catalyst poisoning is suspected, pretreat the starting material with activated carbon to remove impurities.
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction is dependent on the effective interaction of hydrogen gas, the substrate in solution, and the solid catalyst.
-
Recommended Solution:
Issue 3: Difficulties in Product Isolation and Purification
Q: How can I effectively separate the desired (2S,3aR,7aS) diastereomer from the reaction mixture and remove impurities?
A: Purification is crucial for obtaining a high-purity final product.
-
Potential Cause 1: Inefficient Separation of Diastereomers. The two primary diastereomers formed during hydrogenation have similar properties, which can make separation challenging.
-
Recommended Solution: Fractional crystallization is the most common and effective method.[4] The (2S,3aR,7aS) isomer can be selectively crystallized from ethanol, leaving the more soluble (2S,3aR,7aR) epimer in the mother liquor.[6] An overall yield of 85% for the pure desired isomer after crystallization is achievable.[6]
-
Potential Cause 2: Presence of By-products. Side reactions can lead to impurities that co-crystallize with the product. For instance, in syntheses involving coupling agents like dicyclohexylcarbodiimide (DCC), removal of the dicyclohexylurea (DCU) by-product can be problematic.[10]
-
Recommended Solution:
-
After hydrogenation, ensure complete removal of the catalyst by filtering through a pad of Celite.
-
For purification, monitor the process using HPLC with a refractive index detector, as the compound lacks a strong chromophore.[2]
-
If using a protecting group strategy (e.g., N-benzyl), ensure complete deprotection to avoid contamination with protected intermediates.
-
Issue 4: Problems with N-Debenzylation (If Applicable)
Q: I am using an N-benzyl protected intermediate. The debenzylation step is low-yielding or incomplete. How can this be improved?
A: N-debenzylation via hydrogenolysis can be challenging if the molecule contains other reducible functional groups or if catalyst poisoning occurs.
-
Potential Cause 1: Incompatible Functional Groups. The presence of olefins or other aromatic groups can lead to undesired side reactions during hydrogenolysis.[11]
-
Recommended Solution: Evaluate alternative, non-reductive debenzylation methods. A base-promoted method using potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere has been shown to be effective for various nitrogen heterocycles.[11]
-
Potential Cause 2: Difficult Reaction Conditions. Standard hydrogenolysis with Pd/C may be slow or ineffective for some substrates.
-
Recommended Solution: The addition of a catalytic amount of acid, such as acetic acid, can facilitate the N-debenzylation of certain substrates during palladium-catalyzed hydrogenation.[12][13] Using a catalyst like 20% Pd(OH)₂ on carbon (Pearlman's catalyst) can also be more effective for stubborn debenzylations.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from reported synthetic procedures to aid in comparison and optimization.
Table 1: Comparison of Hydrogenation Catalysts and Conditions
| Starting Material | Catalyst | Solvent | Temp. (°C) | Pressure | Diastereomeric Ratio (2S,3aR,7aS) : (2S,3aR,7aR) | Reported Yield (Pure Isomer) | Reference |
|---|---|---|---|---|---|---|---|
| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 | Atmospheric | ~90:10 | 85% | [6] |
| (S)-Indoline-2-carboxylic acid | 10% Pt/C | Acetic Acid | Room Temp | 5 bar | Not specified | 87% | [7] |
| (S)-Indoline-2-carboxylic acid | 5% Rh/Al₂O₃ | Water | 50 | 12 bar | Not specified | Not specified | [14] |
| Substituted Indoles | Pd/C | Glacial Acetic Acid | Not specified | 0.1–5 MPa | Not specified | Not specified |[5] |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid
This protocol is based on a widely cited, high-yielding procedure.[6]
-
Preparation: In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂, 300 mg, 10% w/w) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (the reaction can proceed at atmospheric pressure) and heat the mixture to 60°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by checking hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a pad of Celite, washing the filter cake with additional acetic acid.
-
Isolation: Concentrate the combined filtrate in vacuo to remove the acetic acid. This will yield a solid residue containing the mixture of diastereomers.
-
Purification: Recrystallize the solid residue from hot ethanol. The desired (2S,3aR,7aS) isomer will crystallize as a white solid upon cooling, while the other isomer remains in the solution.
-
Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield pure this compound (Typical yield: ~85%).
Visualizations
Synthesis Workflow
The following diagram illustrates the primary synthetic route discussed.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low hydrogenation yields.
Caption: Decision tree for troubleshooting low hydrogenation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Process for preparation of perindopril intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
Preventing epimerization during octahydroindole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing epimerization during the synthesis of octahydroindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of octahydroindole-2-carboxylic acid synthesis, and why is it a concern?
A1: Octahydroindole-2-carboxylic acid possesses three chiral centers, which means it can exist as eight different stereoisomers (four pairs of enantiomers).[1][2] Epimerization is the change in the stereochemical configuration at one of these chiral centers, most commonly at the C2 position adjacent to the carboxylic acid. This is a significant concern because the biological activity of pharmaceuticals derived from this molecule, such as Perindopril and Trandolapril, is highly dependent on a specific stereoisomer, typically (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[1][2][3] The formation of unwanted epimers reduces the yield of the desired product and necessitates purification steps to remove stereoisomers that may be inactive or have undesirable side effects.
Q2: What are the primary causes of epimerization during the synthesis?
A2: Epimerization at the C2 position is primarily caused by the enolization of the carboxylic acid or its ester derivative under either acidic or basic conditions. The planar enol intermediate can be protonated from either face, leading to a mixture of stereoisomers. Factors that promote epimerization include:
-
Elevated temperatures: Higher temperatures provide the activation energy needed for enolization.[4]
-
Strongly acidic or basic conditions: Both can catalyze the enolization process. For instance, heating in acetic acid is a known method to induce epimerization.[3]
-
Polar solvents: Polar solvents can stabilize the charged intermediate in the enolization pathway, thereby increasing the rate of epimerization.[4]
-
Prolonged reaction times: Extended exposure to conditions that promote epimerization will naturally lead to a greater degree of stereochemical scrambling.
Q3: How can I monitor the stereochemical purity of my octahydroindole-2-carboxylic acid sample?
A3: The most effective method for monitoring stereochemical purity and quantifying the different isomers is High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore in the molecule, a universal detector such as a Refractive Index Detector (RID) is often employed.[1][2] A validated HPLC-RID method can separate and quantify the desired stereoisomer from its epimers and other diastereomers.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of the C2 epimer are observed in the final product. | The reaction temperature was too high during a critical step (e.g., hydrogenation or work-up). | Maintain lower reaction temperatures. For peptide couplings, which share similar epimerization risks, conducting the reaction at low temperatures is a key strategy to suppress epimerization.[4] |
| The solvent used was too polar, facilitating enolization. | If the reaction chemistry allows, consider using a less polar (apolar) solvent to minimize stabilization of the enol intermediate.[4] | |
| The reaction was run under strongly acidic or basic conditions for an extended period. | Minimize the reaction time under harsh pH conditions. If possible, use milder reagents or buffer the reaction mixture. | |
| Inconsistent stereochemical outcomes between batches. | Variations in reaction conditions such as temperature, reaction time, or the quality of reagents. | Strictly control all reaction parameters. Ensure consistent quality of starting materials, solvents, and catalysts. Implement in-process controls using HPLC to monitor the stereochemical ratio. |
| The catalyst used in the hydrogenation step is not providing sufficient stereocontrol. | The choice of catalyst (e.g., Pt vs. Pd) and the reaction medium (e.g., solvent, acid addition) can significantly influence the diastereomeric ratio.[1][2] Experiment with different catalyst systems and conditions to optimize for the desired stereoisomer. | |
| Difficulty in separating the desired stereoisomer from its C2 epimer. | The physical properties of the epimers are very similar, making direct crystallization challenging. | Consider derivatization to facilitate separation. For example, reacting the mixture with trichloroacetaldehyde to form a trichloromethyloxazolidinone derivative can allow for efficient separation of the epimers.[3] Alternatively, preferential crystallization under carefully controlled conditions can be employed.[3] |
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation to Control Diastereoselectivity
The synthesis of octahydroindole-2-carboxylic acid often involves the catalytic hydrogenation of an imine-acid salt. The ratio of the resulting diastereomers can be influenced by the reaction conditions.[2]
-
Substrate: Imine-acid salt precursor to octahydroindole-2-carboxylic acid.
-
Catalyst: Platinum oxide (PtO₂) or Palladium on carbon (Pd/C).
-
Temperature: 25-60°C.[5]
-
Pressure: 10-60 psi of hydrogen gas.[5]
-
Procedure:
-
Dissolve the imine-acid salt in the chosen acidic solvent in a hydrogenation vessel.
-
Add the catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Maintain the reaction at the specified temperature with vigorous stirring until hydrogen uptake ceases.
-
Filter off the catalyst.
-
Evaporate the solvent to dryness.
-
The resulting residue can be purified by recrystallization to isolate the desired diastereomer.[3]
-
Note: The specific choice of catalyst, solvent, and temperature should be optimized to maximize the yield of the desired stereoisomer.[2]
Protocol 2: Intentional Epimerization and Separation
This protocol is useful when the undesired epimer is the major product of a synthesis, and the desired epimer can be obtained through equilibration and separation.
-
Starting Material: Enantiomerically pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
-
Reagents: Acetic acid, catalytic amount of salicylaldehyde.
-
Procedure for Epimerization:
-
Dissolve the starting material in acetic acid.
-
Add a catalytic amount of salicylaldehyde to promote the formation of a Schiff base.
-
Heat the mixture under reflux. The epimerization typically reaches a 50:50 equilibrium mixture of diastereoisomers after about 1 hour.[3]
-
-
Procedure for Separation via Derivatization:
-
After epimerization, remove the acetic acid in vacuo.
-
React the resulting mixture of epimers with trichloroacetaldehyde. This will selectively form a trichloromethyloxazolidinone derivative with one of the epimers.
-
The resulting derivative can be efficiently separated from the unreacted epimer by chromatography or crystallization.[3]
-
Hydrolyze the separated derivative to yield the enantiomerically pure desired epimer.[3]
-
Visual Guides
References
Technical Support Center: Purification of Non-Chromophoric Amino Acids
Welcome to the technical support center for the purification of non-chromophoric amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of non-chromophoric amino acids so challenging?
The primary challenge in purifying non-chromophoric amino acids is their lack of a suitable chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light.[1][2][3] This property makes them difficult to detect using standard UV-Vis detectors, which are commonly employed in chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[4][5] Most amino acids, except for aromatic ones like tryptophan, tyrosine, and phenylalanine, only exhibit weak UV absorption at very short wavelengths (around 200-210 nm), where many other molecules also absorb, leading to low sensitivity and selectivity.[4][5]
Additionally, many amino acids are highly polar and zwitterionic, which can lead to poor retention on traditional reversed-phase chromatography columns.[2][6] This necessitates specialized chromatographic techniques or derivatization to achieve effective separation.[2]
Q2: What are the common methods to detect non-chromophoric amino acids during purification?
Due to the lack of a strong chromophore, direct detection of most amino acids is challenging. The most common approach is derivatization, which involves reacting the amino acid with a labeling agent to attach a UV-active or fluorescent tag.[4][7][8] This can be done either before (pre-column) or after (post-column) chromatographic separation.[4][7]
Alternative detection methods that do not rely on UV absorbance include:
-
Evaporative Light Scattering Detector (ELSD): This detector can be used for non-volatile analytes and its response is independent of the optical properties of the compound.[1][3]
-
Charged Aerosol Detector (CAD): CAD is a universal detector that can measure any non-volatile or semi-volatile analyte and is not dependent on the chemical properties of the sample.[2][3]
-
Mass Spectrometry (MS): LC-MS is a powerful technique that can identify and quantify amino acids without the need for derivatization, although derivatization can sometimes improve chromatographic separation and sensitivity.[1][9]
Q3: What is derivatization and when should I use it?
Derivatization is a chemical modification of the analyte to enhance its detectability or improve its chromatographic properties.[8] For non-chromophoric amino acids, derivatization is used to introduce a chromophore or a fluorophore.[4][8]
You should consider using derivatization when:
-
You are using a UV-Vis or fluorescence detector.
-
You need to improve the retention of highly polar amino acids on a reversed-phase column.[10]
-
You require high sensitivity and selectivity in your analysis.[7]
There are two main approaches:
-
Pre-column derivatization: The amino acids are derivatized before injection into the HPLC system. This method offers flexibility in reaction conditions and can lead to higher sensitivity.[4]
-
Post-column derivatization: The derivatization reaction occurs after the amino acids are separated on the column and before they reach the detector. This method is often more reproducible and less susceptible to matrix effects.[4]
Q4: How do I choose the right derivatization reagent?
The choice of derivatization reagent depends on the detection method, the specific amino acids of interest, and the sample matrix. Below is a table summarizing common derivatization reagents.
| Derivatization Reagent | Detection Method | Target Functional Group | Key Features |
| o-Phthalaldehyde (OPA) | Fluorescence, UV | Primary amines | Fast reaction at room temperature.[5] Does not react with secondary amines (e.g., proline) without a thiol catalyst. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence, UV | Primary and secondary amines | Stable derivatives.[5] Excess reagent needs to be removed or quenched.[11] |
| Phenylisothiocyanate (PITC) | UV | Primary and secondary amines | Forms stable phenylthiocarbamyl (PTC) derivatives. |
| Ninhydrin | Visible Absorbance | Primary and secondary amines | Classic reagent for post-column derivatization.[4] Requires heating. |
| Dansyl Chloride | Fluorescence | Primary and secondary amines | Produces highly fluorescent derivatives.[12] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of non-chromophoric amino acids.
Problem 1: No or very weak peaks observed on the chromatogram.
Problem 2: Poor peak shape (tailing or fronting).
Problem 3: Co-elution of amino acids with matrix components.
Experimental Protocols
Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This protocol is suitable for the derivatization of primary amino acids for fluorescence or UV detection.
Materials:
-
Borate buffer (0.1 M, pH 9.5)
-
o-Phthalaldehyde (OPA) solution: Dissolve 10 mg of OPA in 1 ml of methanol, then add 9 ml of 0.1 M borate buffer. Add 20 µl of 2-mercaptoethanol. This solution should be prepared fresh daily.
-
Amino acid standard or sample.
Procedure:
-
In a microcentrifuge tube, mix 100 µl of the amino acid sample (or standard) with 400 µl of the OPA reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
Note: The OPA derivatives are not very stable, so the analysis should be performed promptly after derivatization.
Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)
This protocol is a general guideline for cleaning up complex samples, such as plant extracts or biological fluids, before amino acid analysis.[11] The specific SPE cartridge and solvents will depend on the nature of the sample and the amino acids of interest.
Materials:
-
C18 SPE cartridge
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., a mixture of methanol and water, possibly with a pH adjustment)
-
Sample
Procedure:
-
Conditioning: Pass 1-2 column volumes of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1-2 column volumes of water through the cartridge. Do not let the cartridge dry out.
-
Loading: Load the pre-treated sample onto the SPE cartridge. The flow rate should be slow and steady.
-
Washing: Pass 1-2 column volumes of a weak solvent (e.g., water or a low percentage of organic solvent) to wash away interfering compounds.
-
Elution: Elute the retained amino acids with an appropriate elution solvent.
-
The eluted sample can then be dried down and reconstituted in a suitable solvent for derivatization and HPLC analysis.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. jasco-global.com [jasco-global.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. purification of amino acids from plant extracts - Chromatography Forum [chromforum.org]
- 12. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Octahydroindole Isomer Separation
Welcome to the technical support center for the chromatographic separation of octahydroindole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating octahydroindole isomers?
A1: Octahydroindole possesses three chiral centers, leading to the potential for multiple diastereomers and enantiomers. These isomers often have very similar physicochemical properties, making their separation by chromatography challenging. The specific stereochemistry is critical for the efficacy and safety of active pharmaceutical ingredients (APIs) derived from these intermediates.
Q2: What are the recommended starting chromatographic techniques for separating octahydroindole isomers?
A2: High-Performance Liquid Chromatography (HPLC) is a common and effective technique.[1][2][3] Specifically, a reversed-phase HPLC method using a C18 column with a simple aqueous buffer has been successfully developed for the separation of octahydro-1H-indole-2-carboxylic acid isomers.[1][2][3] For enantiomeric separations, chiral HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are the methods of choice.
Q3: Why is a Refractive Index Detector (RID) often used for the analysis of octahydro-1H-indole-2-carboxylic acid?
A3: Octahydro-1H-indole-2-carboxylic acid is a non-chromophoric compound, meaning it does not absorb ultraviolet (UV) light, making it unsuitable for detection by standard UV detectors. The Refractive Index Detector (RID) is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte, making it a suitable choice for non-UV absorbing compounds.[1][2][3]
Q4: What is the role of mobile phase pH in the separation of octahydroindole isomers?
A4: The mobile phase pH is a critical parameter that influences the ionization state of the octahydroindole isomers, which in turn affects their retention and selectivity on the stationary phase.[4][5] For octahydro-1H-indole-2-carboxylic acid, an acidic mobile phase (pH 3.0) has been shown to provide good separation.[1][2][3] It is generally recommended to work at a pH that is at least one to two units away from the pKa of the analyte to ensure a consistent ionization state and stable retention times.[5]
Q5: How do mobile phase additives, like acids or bases, improve the separation of octahydroindole isomers?
A5: Mobile phase additives can significantly improve peak shape and resolution. For basic compounds, adding a basic modifier like diethylamine (DEA) can help to mask residual silanol groups on the silica-based stationary phase, reducing peak tailing.[6] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of the analyte, leading to better retention and peak shape in reversed-phase chromatography.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of octahydroindole isomers.
Issue 1: Poor or No Resolution Between Isomers
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition:
-
Solution: Systematically vary the mobile phase composition. In reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. For the separation of octahydro-1H-indole-2-carboxylic acid isomers, a mobile phase of 100% aqueous buffer (10 mM potassium phosphate at pH 3.0) has been shown to be effective, as the addition of organic solvent resulted in poor peak shapes.[1][3]
-
-
Incorrect Mobile Phase pH:
-
Solution: Adjust the pH of the mobile phase. For octahydro-1H-indole-2-carboxylic acid, varying the pH by ±0.2 units from the optimal pH of 3.0 was shown to not significantly impact the resolution, indicating the method's robustness.[1][3] However, for other octahydroindole derivatives, a more significant pH adjustment might be necessary to achieve optimal separation.
-
-
Inappropriate Stationary Phase:
-
Solution: If using a standard C18 column, consider a different stationary phase. For diastereomers, sometimes a phenyl or cyano-based column can offer different selectivity. For enantiomers, a chiral stationary phase is necessary. Screening a variety of chiral columns (e.g., polysaccharide-based) is often required to find the optimal stationary phase.
-
-
Temperature Fluctuations:
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase:
-
Solution: Add a mobile phase modifier. For basic octahydroindole derivatives that may exhibit tailing, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase to block active silanol sites on the column. For acidic derivatives, adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can improve peak shape.
-
-
Column Overload:
-
Solution: Reduce the sample concentration or injection volume. Overloading the column can lead to peak fronting.
-
-
Mismatched Injection Solvent:
-
Solution: Ensure the sample is dissolved in the mobile phase or a solvent with a weaker elution strength than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Issue 3: Retention Time Drift
Possible Causes and Solutions:
-
Inadequate Column Equilibration:
-
Solution: Increase the column equilibration time between injections, especially when using gradient elution. A general rule is to equilibrate with at least 10 column volumes of the initial mobile phase.
-
-
Changes in Mobile Phase Composition:
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of volatile components.
-
-
Temperature Fluctuations:
-
Solution: Use a column oven to ensure a stable operating temperature.
-
Data Presentation
The following table summarizes the robustness of an HPLC-RID method for the separation of octahydro-1H-indole-2-carboxylic acid isomers, demonstrating the effect of slight variations in chromatographic parameters on the resolution between the main isomer and its closest eluting isomer.
| Parameter | Variation | Resolution (Rs) |
| Flow Rate | 1.3 mL/min | > 1.5 |
| 1.5 mL/min (Optimized) | > 1.5 | |
| 1.7 mL/min | > 1.5 | |
| Column Temperature | 30°C | > 1.5 |
| 35°C (Optimized) | > 1.5 | |
| 40°C | > 1.5 | |
| Mobile Phase pH | 2.8 | > 1.5 |
| 3.0 (Optimized) | > 1.5 | |
| 3.2 | > 1.5 |
Data adapted from a study on the separation of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its isomers.[1][3]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Refractive Index Detection (RID) for Octahydro-1H-indole-2-carboxylic Acid Isomer Separation
This method is suitable for the quantitative determination of octahydro-1H-indole-2-carboxylic acid and its diastereomers.
-
Instrumentation: HPLC system equipped with a refractive index detector (RID).
-
Column: Inertsil ODS-4 C18 (250 mm x 4.6 mm, 5 µm).[1][2][3]
-
Mobile Phase: 10 mM Potassium dihydrogen phosphate buffer.[1][2][3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 5 mg/mL.[3]
Protocol 2: General Strategy for Chiral SFC Method Development for Octahydroindole Enantiomers
This protocol outlines a general approach for developing a chiral SFC method for the separation of octahydroindole enantiomers.
-
Column Screening:
-
Screen a set of chiral stationary phases (CSPs) with broad selectivity, such as those based on polysaccharide derivatives (e.g., amylose and cellulose phenylcarbamates).
-
-
Mobile Phase Screening:
-
The primary mobile phase component in SFC is supercritical CO2.
-
Use a polar organic modifier, typically methanol, ethanol, or isopropanol. Start with a screening gradient of the modifier (e.g., 5% to 40% over 5-10 minutes).
-
-
Additive Selection:
-
For basic octahydroindole derivatives, add a basic additive (e.g., 0.1% diethylamine) to the organic modifier to improve peak shape.
-
For acidic derivatives, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be beneficial.
-
-
Optimization:
-
Once initial separation is observed, optimize the mobile phase composition (isocratic or gradient), flow rate, back pressure, and temperature to maximize resolution.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of mobile phase for octahydroindole isomer separation.
Caption: A general workflow for the development of a chromatographic method for isomer separation.
Caption: A decision tree for troubleshooting poor resolution in isomer separation.
Caption: The relationship between mobile phase components and their effects on chromatographic parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Trandolapril Intermediates and Impurity Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Trandolapril intermediates. The following information is designed to help you identify, troubleshoot, and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the synthesis of Trandolapril?
The primary key intermediate in the synthesis of Trandolapril is (2S,3aR,7aS)-octahydroindole-2-carboxylic acid.[1][2] This molecule is coupled with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) or its activated form to produce Trandolapril.[3]
Q2: What are the most common impurities I might encounter during the synthesis of Trandolapril and its intermediates?
During the synthesis of Trandolapril, several process-related impurities and degradation products can form. The most commonly cited impurities include diastereomers of the key intermediate, octahydro-1H-indole-2-carboxylic acid, as well as specific impurities designated by the European Pharmacopoeia (EP).[4][5] These impurities can arise from the starting materials, side reactions during synthesis, or degradation of the final product under various stress conditions.[6][7][8]
Q3: How can I detect and identify these impurities in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most effective analytical techniques for detecting and identifying Trandolapril and its impurities.[4][6][7][9][10] These methods allow for the separation and quantification of the active pharmaceutical ingredient (API) from its related substances.
Troubleshooting Guides
Issue 1: Presence of Diastereomeric Impurities in (2S,3aR,7aS)-octahydroindole-2-carboxylic acid
-
Problem: My analytical results show the presence of multiple isomers of octahydro-1H-indole-2-carboxylic acid.
-
Probable Cause: The catalytic hydrogenation of the precursor often leads to a mixture of diastereomers. The stereoselectivity of this reaction can be influenced by the catalyst, solvent, and reaction conditions.
-
Solution:
-
Chiral Resolution: Employing a chiral resolving agent, such as dibenzoyl-L-tartaric acid, can selectively precipitate the desired (2S,3aR,7aS) isomer.[3]
-
Crystallization: Careful selection of a solvent system for crystallization can enrich the desired diastereomer.
-
Enzymatic Resolution: In some cases, enzymatic methods can be used for highly selective resolution of nitrile intermediates before hydrolysis to the carboxylic acid.[1]
-
Issue 2: Formation of Trandolapril EP Impurity D (Diketopiperazine)
-
Problem: I have identified a significant peak in my chromatogram corresponding to Trandolapril EP Impurity D.
-
Probable Cause: Trandolapril EP Impurity D is a diketopiperazine, which is formed via intramolecular cyclization of the dipeptide-like structure of Trandolapril or its intermediates.[11] This side reaction is often promoted by prolonged reaction times, elevated temperatures, or the choice of base during the coupling step.[6]
-
Solution:
-
Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the coupling of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid and the activated ECPPA derivative.[3]
-
Optimize Reaction Time: Monitor the reaction progress closely using HPLC to avoid unnecessarily long reaction times that can favor the formation of the diketopiperazine.
-
Choice of Coupling Agents and Base: The selection of coupling agents and non-nucleophilic bases can influence the rate of the desired reaction versus the side reaction.
-
pH Control: Maintaining an optimal pH during the reaction and work-up can minimize the formation of this impurity.
-
Issue 3: Low Yield and Purity After Purification
-
Problem: My overall yield is low, and the purity of the final product does not meet the required specifications, even after purification.
-
Probable Cause: This can be due to a combination of factors including incomplete reactions, formation of multiple hard-to-separate impurities, or losses during the purification process itself.
-
Solution:
-
Reaction Optimization: Re-evaluate the stoichiometry of your reactants, the choice of solvent, and the reaction temperature and time to maximize the conversion to the desired product.
-
Purification Strategy: A multi-step purification approach may be necessary. For instance, an initial crystallization to remove the bulk of certain impurities can be followed by preparative HPLC for fine purification to remove trace impurities.
-
Crystallization Solvent Screening: The choice of solvent for crystallization is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution, is ideal. Common solvent systems for Trandolapril purification include ethanol/water and ethyl acetate/hexane.[3]
-
Data on Impurity Removal
The following table provides a qualitative comparison of common purification techniques for the removal of specific Trandolapril impurities. Quantitative data is highly dependent on the specific experimental conditions.
| Impurity | Chemical Name | Structure | Purification Method | Expected Efficiency |
| Diastereomers of Intermediate | Isomers of octahydro-1H-indole-2-carboxylic acid | Stereoisomers | Chiral Resolution, Crystallization | High |
| Impurity A | (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(methoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | Methyl ester analog | Preparative HPLC | High |
| Impurity B | (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-[(1-methylethoxy)carbonyl]-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | Isopropyl ester analog | Preparative HPLC | High |
| Impurity C | (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | Cyclohexyl analog | Crystallization, Preparative HPLC | Moderate to High |
| Impurity D | Ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoate | Diketopiperazine | Crystallization, Preparative HPLC | Moderate to High |
| Impurity E | Trandolaprilat | Diacid metabolite | Crystallization | High |
| Impurity F | (2R,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | Diastereomer of Trandolapril | Preparative HPLC | High |
Experimental Protocols
Protocol 1: General Crystallization Procedure for Trandolapril Purification
-
Dissolution: Dissolve the crude Trandolapril product in a minimal amount of a suitable solvent (e.g., isopropyl alcohol, ethyl acetate) at an elevated temperature (e.g., 65-70 °C) to achieve a clear solution.[3]
-
Cooling: Slowly cool the solution to room temperature over a period of 2-3 hours. For enhanced crystallization, further cool the mixture to 5-10 °C.[3]
-
Filtration: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40 °C) until a constant weight is achieved.[3]
-
Analysis: Analyze the purity of the recrystallized product using HPLC.
Protocol 2: Preparative HPLC for Trandolapril Purification
-
Column: Use a suitable reversed-phase column (e.g., C18) with appropriate dimensions for preparative scale separation.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[9][10] The gradient and isocratic conditions should be optimized for the best separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the crude Trandolapril in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions as the separated compounds elute. Monitor the elution profile using a UV detector.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Evaporation: Remove the mobile phase solvent from the pooled fractions, typically by rotary evaporation, to obtain the purified Trandolapril.
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 3. US20060079698A1 - Process for the preparation of intermediates of trandolapril and use thereof for the preparation of trandolapril - Google Patents [patents.google.com]
- 4. HPTLC METHOD DEVELOPMENT AND VALIDATION OF TRANDOLAPRIL IN BULK AND PHARMACEUTICAL DOSAGE FORMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. ijrpc.com [ijrpc.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate in the production of pharmaceuticals such as Trandolapril.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include (S)-indoline-2-carboxylic acid, which undergoes catalytic hydrogenation to yield the desired product.[1] Another approach involves the catalytic hydrogenation of the corresponding imine-acid salt.[2][3] Alternative methods have also been described, such as a multi-step synthesis starting from L-serine.[4]
Q2: What is the most significant challenge when scaling up the synthesis of this compound?
A2: The primary challenge is controlling the stereochemistry of the final product. The hydrogenation of the indole ring can result in a mixture of diastereomers.[2][3] Separating the desired (2S,3aR,7aS) isomer from the other stereoisomers can be difficult and may require specific purification techniques like recrystallization or chromatographic methods.[1][2]
Q3: Which analytical methods are recommended for monitoring the reaction and assessing product purity?
A3: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a suitable method for separating and quantifying the different diastereomers of octahydro-1H-indole-2-carboxylic acid.[2][3] Given that the compound is non-chromophoric, UV detection is not effective.[3]
Troubleshooting Guide
Issue 1: Low Yield of the Desired (2S,3aR,7aS) Stereoisomer
Q: My synthesis results in a low yield of the target stereoisomer and a high proportion of other diastereomers. What steps can I take to improve the stereoselectivity?
A: The formation of multiple diastereomers is a known issue in this synthesis.[2][3] Here are some troubleshooting steps:
-
Catalyst Selection: While some sources suggest the reaction is not highly dependent on the catalyst, the choice of catalyst (e.g., Platinum oxide (PtO₂) vs. Palladium on carbon (Pd/C)) can influence the diastereomeric ratio.[1][2][3] It is recommended to screen different catalysts and catalyst loadings to optimize for the desired isomer.
-
Reaction Conditions: Modifying reaction parameters such as solvent, temperature, and pressure during hydrogenation can affect the stereochemical outcome. For instance, a published procedure using PtO₂ specifies a temperature of 60 °C in acetic acid.[1] Experimenting with these conditions is crucial for optimization.
-
Starting Material Purity: Ensure the enantiomeric purity of your starting material, such as (S)-indoline-2-carboxylic acid, is high, as impurities can potentially influence the hydrogenation process.
Issue 2: Difficulty in Separating Diastereomers
Q: I am struggling to separate the desired (2S,3aR,7aS) isomer from the other stereoisomers. What purification strategies are effective at a larger scale?
A: Separating the diastereomers is a critical and often challenging step.
-
Recrystallization: Preferential crystallization is a viable method for purification. A documented procedure involves crystallizing the crude product from ethanol to afford the pure (2S,3aR,7aS) isomer.[1] You may need to experiment with different solvent systems and cooling profiles to optimize the crystallization process.
-
Resolution using Resolving Agents: An alternative approach is to use a resolving agent to selectively precipitate the desired isomer. For instance, the benzyl ester of the product can be resolved using agents like 10-D-camphor sulfonic acid or dibenzoyl-tartaric acid.[5]
-
Chromatography: While preparative chromatography can be effective, it is often less desirable for large-scale production due to cost and solvent consumption.[5]
Issue 3: Inconsistent Results in HPLC Analysis
Q: My HPLC results for diastereomer quantification are not reproducible. How can I improve the reliability of my analytical method?
A: Reproducibility issues in HPLC analysis of these isomers can often be traced to the method parameters.
-
Column and Mobile Phase: A C18 column, such as an Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm), has been shown to be effective.[2] The mobile phase is critical; a buffer solution of 10 mM potassium dihydrogen phosphate at pH 3.0 has been successfully used.[2][3]
-
Detector Stabilization: Refractive Index Detectors are sensitive to temperature and mobile phase composition fluctuations. It is essential to allow the HPLC system to stabilize for an extended period before analysis.[2][3]
-
Sample Preparation: Ensure consistent and accurate sample preparation. The sample should be fully dissolved in the mobile phase. A typical sample concentration is around 5 mg/mL.[2][3]
Data Presentation
Table 1: Summary of Synthesis and Purification Methods
| Method | Starting Material | Catalyst/Reagent | Solvent | Key Conditions | Reported Yield | Purification Method | Reference |
| Catalytic Hydrogenation | (S)-indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 °C, 24 h | 85% | Recrystallization from ethanol | [1] |
| Catalytic Hydrogenation | Imine-acid salt | Pt or Pd catalyst | Not specified | Not specified | Not specified | Recrystallization | [2][3] |
| Multi-step Synthesis | 3-halo-L-serine | Pd/C (for final hydrogenation) | Glacial Acetic Acid | Hydrogenation pressure: 0.1–5 Mpa | High yield (not quantified) | Recrystallization | [6] |
Table 2: Recommended HPLC Conditions for Diastereomer Analysis
| Parameter | Specification |
| Column | Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM KH₂PO₄ buffer, pH adjusted to 3.0 with ortho-phosphoric acid |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Data sourced from[2][3]. |
Experimental Protocols
Protocol 1: Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid via Hydrogenation of (S)-indoline-2-carboxylic acid
This protocol is based on the method described by Kappe, C. O., et al.[1]
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL).
-
Catalyst Addition: Add Platinum (IV) oxide (PtO₂) (e.g., 300 mg) to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture to 60 °C. Maintain stirring for 24 hours.
-
Work-up: After 24 hours, cool the reaction mixture and carefully filter off the catalyst. Wash the catalyst with a small amount of acetic acid.
-
Isolation: Evaporate the combined filtrate to dryness under reduced pressure.
-
Purification: Recrystallize the resulting residue from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Illustration of the formation of multiple diastereomers during hydrogenation.
Caption: A decision tree for troubleshooting common issues in the synthesis process.
References
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. data.epo.org [data.epo.org]
- 5. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 6. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Diastereoselective Alkylation of Octahydroindoles
This technical support center provides troubleshooting guidance for common issues encountered during the diastereoselective alkylation of octahydroindoles. The information is tailored for researchers, scientists, and professionals in drug development to help navigate the complexities of this stereoselective transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low diastereoselectivity in my alkylation reaction. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity is a common challenge and can be influenced by several factors. Here are the key areas to investigate:
-
Steric Hindrance: The steric bulk of both the electrophile and the substituents on the octahydroindole core plays a crucial role in directing the approach of the electrophile.
-
Troubleshooting:
-
Vary the Electrophile: If possible, try alkylating agents with different steric profiles.
-
Modify the Substrate: The protecting group on the indole nitrogen can significantly influence the steric environment. Consider using a bulkier protecting group to enhance facial shielding.[1]
-
-
-
Reaction Temperature: Temperature can have a significant impact on the transition state energies of the competing diastereomeric pathways.
-
Troubleshooting:
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C) often increases diastereoselectivity by favoring the thermodynamically more stable transition state.
-
-
-
Base and Solvent System: The choice of base and solvent can affect the aggregation state and reactivity of the enolate, thereby influencing the stereochemical outcome.
-
Troubleshooting:
-
Base Selection: Experiment with different bases (e.g., LDA, NaHMDS, KHMDS) to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can be critical. A screen of common ethereal solvents (THF, Et2O) and non-polar solvents (toluene) may be beneficial.
-
-
-
Presence of Additives: Lewis acids or other additives can coordinate to the substrate or reagents, altering the reaction's stereochemical course.[2]
-
Troubleshooting:
-
Lewis Acid Screening: The addition of catalytic amounts of Lewis acids like ZnCl₂, MgBr₂·OEt₂, or Sc(OTf)₃ could promote a more organized transition state, leading to higher diastereoselectivity.[2]
-
-
Q2: My reaction yield is very low. What are the likely reasons and what steps can I take to improve it?
A2: Low yields can stem from incomplete reactions, side reactions, or product degradation.
-
Incomplete Deprotonation: The first step, the formation of the enolate, is critical.
-
Troubleshooting:
-
Stronger Base/Longer Deprotonation Time: Ensure you are using a sufficiently strong base and allow adequate time for complete deprotonation before adding the electrophile.
-
Indicator for Deprotonation: In some cases, a colored indicator can be used to visually confirm the formation of the enolate.
-
-
-
Side Reactions: Several side reactions can compete with the desired alkylation.
-
Troubleshooting:
-
O-alkylation vs. C-alkylation: The enolate can undergo alkylation on the oxygen atom. The choice of counterion and solvent can influence this. More covalent metal-oxygen bonds (e.g., with lithium) and coordinating solvents generally favor C-alkylation.
-
Elimination: If the electrophile has a leaving group on a β-position, elimination can be a competing pathway. Using a less hindered base might mitigate this.
-
-
-
Reagent Purity and Stability: The purity of starting materials and the stability of reagents are paramount.
-
Troubleshooting:
-
Freshly Prepared Reagents: Use freshly distilled solvents and recently titrated bases. Ensure your electrophile is pure and free from acidic impurities.
-
-
-
Reaction Conditions: As with diastereoselectivity, the reaction conditions are key.
-
Troubleshooting:
-
Concentration: Very dilute conditions might slow down the desired bimolecular reaction, while very concentrated conditions could lead to side reactions. An optimal concentration should be determined experimentally.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for product degradation.
-
-
Q3: I am observing the formation of multiple unexpected byproducts. How can I identify and minimize them?
A3: The formation of byproducts is often related to the reactivity of the starting materials and intermediates.
-
Dialkylation: The mono-alkylated product can sometimes undergo a second alkylation.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the limiting reagent (often the octahydroindole) and carefully control the stoichiometry of the base and electrophile. Adding the electrophile slowly can also help.
-
-
-
Epimerization: The stereocenter bearing the newly introduced alkyl group could epimerize under the reaction conditions.
-
Troubleshooting:
-
Quenching Conditions: Quench the reaction at low temperature with a mild proton source (e.g., saturated aqueous NH₄Cl) to minimize the risk of epimerization.
-
-
-
Decomposition: The starting material, intermediate enolate, or product might be unstable under the reaction conditions.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or reaction with moisture.[3]
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
-
Data Presentation
The following table summarizes how different reaction parameters can influence the outcome of a diastereoselective alkylation, based on general principles observed in related systems.
| Parameter | Effect on Diastereoselectivity (d.r.) | Effect on Yield | Troubleshooting Considerations |
| Temperature | Lower temperature generally increases d.r. | May decrease reaction rate, requiring longer reaction times. | Optimize for a balance between selectivity and reaction time. |
| Base | Can significantly impact d.r. through aggregation and counterion effects. | Incomplete deprotonation with a weak base leads to low yield. | Screen different alkali metal amide bases (LDA, KHMDS, NaHMDS). |
| Solvent | Solvent polarity and coordinating ability influence enolate structure and reactivity. | Can affect solubility of reagents and intermediates. | THF is a common starting point; consider Et₂O or toluene. |
| Protecting Group (N-R) | Bulky groups can enhance facial shielding, increasing d.r.[1] | May affect the pKa of the α-proton and the stability of the enolate. | Consider Boc, Cbz, or other bulky protecting groups. |
| Electrophile (R'-X) | Steric bulk of R' influences the approach to the enolate. | Highly reactive electrophiles may lead to side reactions. | Choose the least reactive electrophile that still affords the product. |
| Additives (e.g., Lewis Acids) | Can coordinate to reagents, leading to a more ordered transition state and higher d.r.[2] | May also catalyze side reactions if not chosen carefully. | Screen a variety of Lewis acids at catalytic loadings. |
Experimental Protocols
General Protocol for Diastereoselective Alkylation of an N-Protected Octahydroindole
This is a generalized procedure and may require optimization for specific substrates and electrophiles.
-
Preparation: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-protected octahydroindole (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv) in THF dropwise to the cooled solution.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the product by NMR, IR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the purified product.
Visualizations
Caption: A workflow for troubleshooting common issues in diastereoselective alkylation.
Caption: A step-by-step workflow for the diastereoselective alkylation experiment.
References
Technical Support Center: (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Q1: I am observing a change in the stereoisomeric purity of my sample over time. What could be the cause?
A1: Changes in stereoisomeric purity, specifically epimerization at the α-carbon, can be a potential stability issue for octahydroindole-2-carboxylic acid derivatives. This process can be influenced by pH, temperature, and solvent. Acidic conditions, in particular, have been reported to facilitate the epimerization of related stereoisomers.[1]
-
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your solutions is maintained within a neutral or near-neutral range if epimerization is a concern. Avoid strongly acidic or basic conditions during storage and handling.
-
Temperature Management: Store samples at recommended temperatures (e.g., 2-8°C for long-term storage) to minimize the rate of potential epimerization.[2]
-
Solvent Selection: The choice of solvent can influence the rate of epimerization. Consider performing stability studies in your specific solvent system to assess this risk.
-
Analytical Monitoring: Regularly monitor the stereoisomeric purity of your samples using a validated chiral HPLC method.
-
Q2: My sample is showing signs of degradation, such as the appearance of new peaks in the chromatogram, even when stored at low temperatures. What are the possible degradation pathways?
A2: While this compound is a relatively stable molecule, degradation can occur under certain stress conditions. As a bicyclic amino acid, potential degradation pathways include:
-
Oxidation: The secondary amine in the indole ring system can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or trace metal ions. This can lead to the formation of N-oxides or other oxidative degradation products.
-
Decarboxylation: Although generally requiring harsh conditions (e.g., high heat), the carboxylic acid group could potentially undergo decarboxylation, leading to the formation of octahydro-1H-indole.
-
Formation of Lactams: Intramolecular cyclization to form a lactam is a known degradation pathway for the related drug Perindopril, particularly under conditions of dehydration.[3] While less likely for the parent amino acid, it is a theoretical possibility under certain conditions.
-
Troubleshooting Steps:
-
Inert Atmosphere: If oxidation is suspected, handle and store the material under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store samples in amber vials or otherwise protected from light to prevent photo-degradation.[4]
-
Chelating Agents: If metal-catalyzed oxidation is a concern, consider the use of appropriate chelating agents in your formulations.
-
Forced Degradation Studies: To identify the nature of the degradation products, it is advisable to perform forced degradation studies under oxidative, thermal, and photolytic stress conditions.[3][5]
-
Q3: I am having difficulty dissolving this compound for my experiments. Are there any stability concerns related to the choice of solvent?
A3: this compound is a polar molecule. Its solubility will be dependent on the pH and polarity of the solvent.
-
Recommended Solvents: For analytical purposes, it has been shown to be soluble in a mobile phase consisting of a potassium phosphate buffer (pH 3.0).[6][7] It is also soluble in methanol.[1]
-
Solution Stability: A study has indicated that solutions of this compound in a phosphate buffer mobile phase are stable for up to 48 hours at room temperature, with no significant impurity formation observed during this period.
-
Troubleshooting Steps:
-
pH Adjustment: To dissolve the compound in aqueous solutions, adjusting the pH may be necessary. As a carboxylic acid with a secondary amine, it will have both an acidic and a basic pKa. Solubility is typically at a minimum at its isoelectric point and increases in acidic or basic solutions.
-
Co-solvents: The use of polar organic co-solvents such as methanol or acetonitrile may aid in dissolution.
-
Stability Check: When using a new solvent system, it is recommended to perform a preliminary solution stability study to ensure the compound does not degrade over the timeframe of your experiment.
-
Data Presentation
Table 1: Summary of Reported Solution Stability Data
| Parameter | Conditions | Result | Reference |
| Solution Stability | Mobile Phase (10 mM Potassium Phosphate Buffer, pH 3.0) at Room Temperature | Stable for 48 hours | Not explicitly stated in the search results, but inferred from the context of the HPLC method development. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][8]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and methanol).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light (e.g., cool white fluorescent lamp) for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as a stability-indicating HPLC method with a universal detector like a Refractive Index Detector (RID) or a mass spectrometer (MS) for peak identification.[6]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Determine the percentage of degradation and identify any major degradation products.
-
If necessary, isolate and characterize the structure of the significant degradation products.
-
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of the compound.
References
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perindopril Erbumine | C23H43N3O5 | CID 441313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Guide to the Synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid and its stereoisomers are crucial chiral building blocks in the pharmaceutical industry, most notably as key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandopril. The stereochemical integrity of this bicyclic amino acid is paramount to the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and stereoselective synthetic routes is of significant interest. This guide provides a comparative overview of prominent synthesis strategies, presenting available quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthesis Routes
The synthesis of octahydro-1H-indole-2-carboxylic acid stereoisomers can be broadly categorized into two main approaches: catalytic hydrogenation of unsaturated precursors and multi-step chemical synthesis. Each route presents distinct advantages and challenges in terms of stereocontrol, yield, and scalability.
| Synthesis Route | Key Starting Material | Target Stereoisomer | Overall Yield | Purity/Diastereomeric Ratio | Key Advantages | Key Disadvantages |
| Route 1: Hydrogenation of (S)-Indoline-2-carboxylic Acid | (S)-Indoline-2-carboxylic acid | (2S,3aS,7aS) | ~85% | High (after recrystallization) | High-yielding, straightforward single hydrogenation step. | Starting material may be costly; specific isomer target. |
| Route 2: Catalytic Hydrogenation of Imine-Acid Salt | Corresponding imine-acid salt | (2S,3aR,7aS) | Not specified | Mixture of diastereomers | Direct route to the Trandolapril intermediate. | Diastereoselectivity is highly condition-dependent. |
| Route 3: Multi-step Synthesis from 1-(1-cyclohexen-1-yl)-pyrrolidine | 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine | (2S,3aS,7aS) | Not specified | Not specified | Utilizes readily available starting materials. | Multi-step process, potentially lower overall yield. |
Detailed Experimental Protocols
Route 1: Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid via Hydrogenation of (S)-Indoline-2-carboxylic Acid
This method relies on the stereoselective hydrogenation of the aromatic and pyrroline rings of (S)-indoline-2-carboxylic acid.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Glacial acetic acid
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas
-
Ethanol
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3.0 g (18.38 mmol) of (S)-indoline-2-carboxylic acid in 60 mL of glacial acetic acid.
-
Carefully add 300 mg of platinum(IV) oxide to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen and heat the mixture to 60°C with vigorous stirring.
-
Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours.
-
After 24 hours, cool the reaction to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of acetic acid.
-
Combine the filtrate and washings and concentrate to dryness under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[1]
Expected Yield: Approximately 2.64 g (85%).[1]
Route 2: Synthesis of this compound via Catalytic Hydrogenation of an Imine-Acid Salt
This route is a key step in the synthesis of the ACE inhibitor Trandolapril. The stereochemical outcome is highly dependent on the reaction conditions.[2]
General Procedure Outline:
-
The corresponding imine-acid salt is dissolved in a suitable solvent.
-
A hydrogenation catalyst (e.g., Platinum or Palladium on carbon) is added.[2]
-
The mixture is subjected to hydrogenation under controlled temperature and pressure.
-
The desired (2S,3aR,7aS) diastereomer is isolated from the resulting mixture, often through recrystallization.[2]
Route 3: Multi-step Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
This pathway involves the construction of the bicyclic ring system from acyclic precursors.
Reaction Steps:
-
Reaction: 1-(1-cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative react in a non-ionic polar solvent (e.g., dimethylformamide or acetonitrile) at 20-30°C.
-
Work-up: The reaction mixture is concentrated, acidified, and the intermediate compound is extracted.
-
Cyclization: The intermediate is cyclized in a boiling hydrochloric acid solution.
-
Hydrogenation: The cyclized product is concentrated and then hydrogenated using a Pd/C catalyst in glacial acetic acid under a pressure of 0.1-5 MPa.
-
Isolation: The final product is obtained by filtration, concentration, and recrystallization.
Note: While this route is claimed to have a high yield, specific quantitative data for the overall process is not provided in the available documentation.
Synthesis Pathway Diagrams
Caption: Route 1: Hydrogenation of (S)-Indoline-2-carboxylic Acid.
Caption: Route 2: Catalytic Hydrogenation of Imine-Acid Salt.
Caption: Route 3: Multi-step Synthesis Pathway.
References
- 1. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 2. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
A Comparative Guide to Octahydroindole-2-carboxylic Acid Isomers as ACE Inhibitor Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two specific stereoisomers of octahydroindole-2-carboxylic acid (Oic), (2S,3aS,7aS)-Oic and (2S,3aR,7aS)-Oic, which serve as crucial chiral building blocks in the synthesis of widely prescribed angiotensin-converting enzyme (ACE) inhibitors. While structurally similar, their distinct stereochemistry dictates their application in the synthesis of different drug molecules. This document elucidates these differences through experimental data, detailed synthetic protocols, and workflow visualizations to inform research and development in cardiovascular drug synthesis.
Core Distinction: Intermediates for Different ACE Inhibitors
A critical point of clarification is that (2S,3aS,7aS)-Oic is the exclusive intermediate for the synthesis of Perindopril .[1][2] In contrast, (2S,3aR,7aS)-Oic is the key intermediate for Trandolapril , another potent ACE inhibitor.[1][3] Therefore, these isomers are not interchangeable alternatives for Perindopril synthesis. The specific spatial arrangement of the atoms in (2S,3aS,7aS)-Oic is essential for the ultimate therapeutic efficacy of Perindopril.
A comprehensive study involving all 32 possible stereoisomers of Perindopril demonstrated that the molecule's ability to inhibit ACE is highly dependent on its stereochemistry. The study concluded that the oral absorption and subsequent activation to the active diacid form, perindoprilat, were critically influenced by the chiralities of the two ring junction carbons (3a and 7a) of the octahydroindole ring.[4] This underscores the importance of using the correct stereoisomer from the outset of the synthesis.
This guide will proceed by comparing the synthesis and properties of these two important intermediates to provide a comprehensive overview for drug development professionals.
Data Presentation: Synthesis and Properties
The following tables summarize key quantitative data for the synthesis of both octahydroindole-2-carboxylic acid isomers and the subsequent peptide coupling step for Perindopril.
Table 1: Comparison of (2S,3aS,7aS)-Oic and (2S,3aR,7aS)-Oic Synthesis
| Parameter | (2S,3aS,7aS)-Oic (for Perindopril) | (2S,3aR,7aS)-Oic (for Trandolapril) |
| Starting Material | (S)-Indoline-2-carboxylic acid | L-Serine |
| Key Reaction | Catalytic Hydrogenation | Multi-step synthesis including cyclization |
| Catalyst/Reagents | PtO₂ (Adam's catalyst) | Acetic anhydride, Pd/C |
| Solvent | Acetic Acid | Toluene, Acetic Acid |
| Reaction Temperature | 60°C | 70-80°C (acetylation), 25-60°C (hydrogenation) |
| Reaction Time | 24 hours | 3 hours (acetylation), 8-12 hours (cyclization) |
| Typical Yield | 85%[5] | Data not consistently reported |
| Purity | High purity after crystallization | High purity after resolution |
| Purification Method | Crystallization from ethanol[5] | Resolution with a chiral agent (e.g., diaroyl-L-tartaric acid) |
Table 2: Peptide Coupling for Perindopril Synthesis
| Parameter | (2S,3aS,7aS)-Oic Benzyl Ester Coupling |
| Reactants | (2S,3aS,7aS)-Oic benzyl ester, N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine |
| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) |
| Solvent | Dichloromethane (MDC) |
| Reaction Temperature | 10-15°C[6] |
| Reaction Time | 4 hours[6] |
| Yield of Coupled Product | 92% (of benzyl perindopril)[7] |
| Purity of Coupled Product | 90% (as oil before further purification)[6] |
Experimental Protocols
Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
This protocol is adapted from a published methodology for the synthesis of the Perindopril intermediate.[5][8]
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Acetic acid (glacial)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Hydrogen gas (high purity)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (300 mg) to the solution.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and heat the mixture to 60°C with stirring for 24 hours.
-
Catalyst Removal: After cooling and venting the apparatus, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst with a small amount of acetic acid.
-
Solvent Removal: Combine the filtrate and washings and concentrate to dryness using a rotary evaporator.
-
Crystallization: Recrystallize the resulting solid from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (2.64 g, 85% yield).[5]
Protocol 2: Synthesis of (2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid
The synthesis of the Trandolapril intermediate is a more complex, multi-step process, often starting from L-serine. The following is a generalized representation based on patent literature.[1][7]
Materials:
-
L-Serine
-
Acetic anhydride
-
Toluene
-
Hydrogenation catalyst (e.g., Pd/C)
-
Acetic Acid
Procedure:
-
Acetylation: L-serine is reacted with an excess of acetic anhydride in an organic solvent like toluene. The mixture is heated to approximately 70-80°C for several hours.
-
Cyclization and Intermediate Formation: The resulting product undergoes further transformations, which may involve the formation of a hexahydroindole-2-carboxylic acid hydrochloride intermediate.
-
Hydrogenation: This intermediate is then hydrogenated in a solvent such as acetic acid using a catalyst like palladium on carbon at a temperature of 25-60°C.
-
Esterification and Resolution: The resulting racemic mixture of the octahydroindole-2-carboxylic acid is typically esterified (e.g., to the benzyl ester) and then resolved using a chiral resolving agent like diaroyl-L-tartaric acid to isolate the desired (2S,3aR,7aS) stereoisomer.
Protocol 3: Peptide Coupling in Perindopril Synthesis
This protocol describes the coupling of the (2S,3aS,7aS)-Oic intermediate with the side chain to form the protected Perindopril molecule.[6]
Materials:
-
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl ester
-
N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
Procedure:
-
Reactant Preparation: Dissolve the (2S,3aS,7aS)-Oic benzyl ester, N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine, and HOBt in dichloromethane and cool the mixture to below 15°C.
-
Coupling Agent Addition: Add a solution of DCC in dichloromethane dropwise to the reaction mixture, maintaining the temperature below 15°C.
-
Reaction: Stir the reaction mixture for approximately 4 hours at 10-15°C.
-
Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed and concentrated to yield the crude benzyl perindopril.
-
Debenzylation: The benzyl protecting group is subsequently removed via catalytic hydrogenation to yield Perindopril free acid.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and the logical relationship between the intermediates and their respective final products.
Caption: Synthetic pathways for Perindopril and Trandolapril intermediates.
Caption: Logical workflow for selecting the correct Oic intermediate.
References
- 1. data.epo.org [data.epo.org]
- 2. longdom.org [longdom.org]
- 3. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 4. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in Stereoselective Hydrogenation of Indoles
For Researchers, Scientists, and Drug Development Professionals
The stereoselective hydrogenation of indoles to form chiral indolines and their saturated derivatives is a pivotal transformation in synthetic organic chemistry, particularly in the pharmaceutical industry, where these scaffolds are prevalent in numerous bioactive molecules and natural products. The efficiency and stereocontrol of this reaction are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of different metal-based catalysts in the stereoselective hydrogenation of indoles varies significantly based on the metal center, the chiral ligand, and the reaction conditions. Below is a summary of quantitative data for prominent catalyst systems.
Homogeneous Catalysts
| Metal | Chiral Ligand/System | Substrate Type | Yield (%) | ee (%) | dr | Conditions | Ref. |
| Ruthenium | Ru((R,R)-SINpEt)₂ (dual function) | N-Boc-3-methyl-indole | High | >99 | >20:1 | 25-100 °C, 100 bar H₂ | [1][2] |
| η⁶-Arene/N-Me-sulfonyldiamine-Ru(II) | 2-substituted unprotected indoles | High | >99 | - | Weakly acidic HFIP | [3] | |
| Ru/TsDPEN | Unprotected indoles | - | - | - | - | [4] | |
| Ru/PhTRAP | N-Boc/N-tosyl indoles | Excellent | - | - | - | [4][5] | |
| Iridium | Ir/SpinPHOX | N-protected indoles | up to 99 | up to 99 | - | 1 mol% catalyst, mild conditions | [4][6] |
| Ir/bisphosphine-thiourea (ZhaoPhos) | Aryl substituted unprotected indoles | 75-99 | 86-99 | >20:1 | Brønsted acid co-catalyst | [7] | |
| [Ir(P-OP)]⁺ complexes | Unprotected indoles | - | up to 91 | - | Brønsted acid co-catalyst | [8] | |
| Rhodium | [Rh(nbd)₂]SbF₆ / PhTRAP | N-acetyl-2-substituted indoles | - | up to 95 | - | Base (e.g., Cs₂CO₃) required | [5] |
| [Rh(nbd)₂]SbF₆ / PhTRAP | N-tosyl-3-substituted indoles | - | up to 98 | - | Base (e.g., Cs₂CO₃) required | [5] | |
| Palladium | Pd(OCOCF₃)₂ / (R)-H₈-BINAP | 2-substituted unprotected indoles | up to 99 | up to 98 | - | Brønsted acid (e.g., CSA) | [4][9] |
| Pd(OCOCF₃)₂ / WingPhos | 3-substituted unprotected indoles | Excellent | up to 88.8 | - | D-CSA, TFE/benzene |
Heterogeneous Catalysts
| Metal | Support/System | Substrate Type | Conversion (%) | Selectivity (%) | Yield (%) | Conditions | Ref. |
| Platinum | Pt/C | Unprotected indoles | 100 | 100 (for indoline) | Excellent | p-TSA, H₂O, 30 bar H₂, RT | [10] |
| Palladium | Pd/CN₀.₁₃₂ | Unprotected indole | 96 | 100 (for indoline) | - | H₃PO₄, H₂O, 1 atm H₂, 40 °C | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Ruthenium-Catalyzed Complete Hydrogenation of N-Boc-3-methyl-indole[1][2]
-
Catalyst Preparation: The Ru((R,R)-SINpEt)₂ catalyst is prepared and handled under an inert atmosphere.
-
Reaction Setup: In a glovebox, a vial is charged with N-Boc-3-methyl-indole (0.1 mmol), 4 Å molecular sieves (50 mg), and a stock solution of the Ru-NHC catalyst (3) in n-hexane (0.8 mL, 0.025 mmol/mL). An additional 0.2 mL of n-hexane is added.
-
Hydrogenation (Homogeneous Phase): The vial is placed in an autoclave. The autoclave is purged with hydrogen gas and then pressurized to 100 bar of H₂. The reaction is stirred at 25 °C for 48 hours. This stage facilitates the enantioselective hydrogenation of the pyrrole ring.
-
Hydrogenation (Heterogeneous Phase): After 48 hours, the temperature is increased to 100 °C, and the reaction is stirred for another 48 hours under 100 bar of H₂. At this temperature, the homogeneous catalyst aggregates into nanoparticles, which then catalyze the hydrogenation of the benzene ring.
-
Work-up and Analysis: After cooling and venting the autoclave, the reaction mixture is filtered, and the solvent is evaporated. The yield of the isolated product (octahydroindole) is determined. The diastereomeric ratio (dr) is determined by GC-FID analysis of the crude product, and the enantiomeric ratio (er) is determined by chiral HPLC or chiral GC-FID.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected 2-Arylindoles[7]
-
Catalyst Precursor: The iridium catalyst is typically generated in situ from a precursor like [Ir(COD)Cl]₂ and a chiral ligand (e.g., ZhaoPhos).
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, the unprotected 2-arylindole (0.2 mmol), the chiral ligand, and [Ir(COD)Cl]₂ are added, followed by a solvent (e.g., dichloromethane). A Brønsted acid (e.g., a sulfonic acid) is then added as an activator.
-
Hydrogenation: The tube is placed in an autoclave, which is then purged and pressurized with H₂ (typically 50-80 bar). The reaction is stirred at a specified temperature (e.g., 35 °C) for a set time (e.g., 24 hours).
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral indoline product. The yield is determined, and the enantiomeric excess (ee%) is measured by chiral HPLC analysis.
Protocol 3: Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles[10]
-
Reaction Setup: In a glovebox, a glass vial is charged with Pd(OCOCF₃)₂ (2.0 mol %), a chiral bisphosphine ligand (e.g., (2R,2'R,3R,3'R)-WingPhos, 2.2 mol %), the unprotected 3-substituted indole (0.1 mmol), and a Brønsted acid activator (D-camphorsulfonic acid, D-CSA).
-
Solvent Addition: A mixture of 2,2,2-trifluoroethanol (TFE) and benzene (2:1 v/v, 1.0 mL) is added to the vial.
-
Hydrogenation: The vial is placed into an autoclave. The autoclave is purged with H₂ three times and then pressurized to 700 psi (approx. 48 bar) of H₂. The reaction is stirred at 60 °C for 48 hours.
-
Work-up and Analysis: After cooling and carefully releasing the pressure, the reaction mixture is concentrated. The yield and enantiomeric ratio (er) of the product are determined by ¹H NMR and chiral HPLC analysis, respectively.
Visualizing Catalytic Pathways
Understanding the proposed mechanisms and workflows is essential for catalyst optimization and development. The following diagrams, generated using Graphviz, illustrate key concepts in the stereoselective hydrogenation of indoles.
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of unprotected indoles.
Caption: Workflow for the complete hydrogenation of indoles using a dual-function Ru-NHC catalyst.
Concluding Remarks
The field of stereoselective indole hydrogenation has seen remarkable progress, with a diverse array of highly effective catalysts based on ruthenium, iridium, rhodium, and palladium.[4] For N-protected indoles, rhodium and iridium catalysts consistently deliver high enantioselectivities.[4][5] The challenge of hydrogenating unprotected indoles, which are prone to catalyst poisoning, has been successfully addressed through the use of Brønsted acid co-catalysts with palladium and iridium systems, which proceed via an iminium ion intermediate.[4][9][10]
A notable recent development is the use of a single ruthenium-NHC complex that acts as both a homogeneous catalyst for the initial enantioselective hydrogenation of the pyrrole ring and, upon thermal transformation, as a heterogeneous catalyst for the subsequent reduction of the carbocyclic ring.[1][2] This dual-function approach provides a novel strategy for accessing fully saturated, chiral octahydroindoles.[1][2] For greener and more practical applications, heterogeneous catalysts like Pt/C in water offer an environmentally benign option for the selective reduction to indolines, albeit without stereocontrol in the cited example.[10]
The choice of catalyst will ultimately depend on the specific substrate, the desired product (indoline vs. octahydroindole), and process considerations such as catalyst loading, cost, and tolerance to functional groups. The data and protocols presented in this guide offer a solid foundation for making an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Asymmetric Hydrogenation of Unprotected Indoles Catalyzed by η(6)-Arene/N-Me-sulfonyldiamine-Ru(II) Complexes. | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
A Comparative Guide to HPLC Method Validation for Octahydroindole Isomers Following ICH Guidelines
This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of octahydroindole isomers, with strict adherence to the International Council for Harmonisation (ICH) guidelines. The presented data and protocols are intended for researchers, scientists, and drug development professionals to ensure that analytical procedures are suitable for their intended purpose.
Octahydro-1H-indole-2-carboxylic acid is a critical starting material in the synthesis of active pharmaceutical ingredients such as Perindopril and Trandolapril.[1][2][3] The stereochemistry of this compound is crucial for the efficacy of the final drug product.[3] Given that octahydroindole has three chiral centers, it can exist as four pairs of enantiomers.[1][2][4] Therefore, robust analytical methods are required to separate and quantify these isomers to control the quality of pharmaceuticals. A significant challenge in the analysis of octahydroindole isomers is that they are non-chromophoric, making detection by standard UV-Vis detectors difficult.[1][3] A common and effective alternative is the use of a Refractive Index Detector (RID).[1][2][3][4]
Experimental Protocol: HPLC-RID Method for Octahydroindole Isomers
The following protocol is based on a validated method for the separation and quantification of octahydro-1H-indole-2-carboxylic acid and its three isomers.[1][3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent HPLC system equipped with a refractive index detector is suitable.[3]
-
Column: Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm) is used as the stationary phase.[1][3][4]
-
Mobile Phase: The mobile phase consists of a 10 mM potassium phosphate buffer adjusted to pH 3.0.[1][2][3][4]
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.5 mL/min.[1][3][4]
-
Column Temperature: The column is maintained at a temperature of 35°C.[1][3][4]
-
Detector: A Refractive Index Detector (RID) is used for quantification.[1][3][4]
2. Reagent and Sample Preparation:
-
Buffer Preparation: The 10 mM potassium phosphate buffer is prepared by dissolving potassium dihydrogen phosphate (KH₂PO₄) in water and adjusting the pH to 3.0 with ortho-phosphoric acid. The buffer should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]
-
Standard and Sample Solution Preparation: Standard and sample solutions are prepared by dissolving the octahydroindole isomer standards or the sample in the mobile phase to achieve the desired concentration.[3]
Method Validation Parameters according to ICH Q2(R1)/Q2(R2) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] The validation process involves evaluating various performance characteristics, as outlined by the ICH.[5][6][7]
Data Summary Tables
The following tables summarize the quantitative data from the validation of the HPLC-RID method for octahydroindole isomers.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | Complies |
| Theoretical Plates | ≥ 2000 | Complies |
| % RSD of Peak Area | ≤ 2.0% | Complies |
Table 2: Linearity
| Isomer | Range (mg/mL) | Correlation Coefficient (r²) |
| Isomer 1 | LOQ to 150% | > 0.999 |
| Isomer 2 | LOQ to 150% | > 0.999 |
| Isomer 3 | LOQ to 150% | > 0.999 |
| Analyte | LOQ to 150% | > 0.999 |
| A linear relationship should be evaluated across the range of the analytical procedure. A minimum of 5 concentrations is recommended.[6] |
Table 3: Accuracy (Recovery)
| Isomer | Concentration Level | Recovery (%) |
| Isomer 1 | LOQ | 95% - 105% |
| Isomer 2 | LOQ | 95% - 105% |
| Isomer 3 | LOQ | 95% - 105% |
| All Isomers | 100% | 93.9% - 107.9%[1][4] |
| All Isomers | 150% | 93.9% - 107.9%[1][4] |
| Accuracy should be established across the specified range of the analytical procedure.[6] |
Table 4: Precision
| Precision Type | Concentration Level | Parameter | Result |
| Repeatability | 100% | % RSD | < 2.0%[1][2] |
| (Intra-assay) | 150% | % RSD | < 2.0%[1][2] |
| Intermediate Precision | LOQ | % RSD | < 2.0%[1] |
| Repeatability should be assessed by a minimum of 6 determinations at 100% of the test concentration.[8] |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Isomer | LOD (mg/mL) | LOQ (mg/mL) |
| All Isomers | ~ 0.006[1][2][4] | 0.022 - 0.024[1][2][4] |
| LOD and LOQ are determined based on a signal-to-noise ratio of approximately 3:1 and 10:1, respectively.[1] |
Table 6: Robustness
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.2 mL/min | No significant impact |
| Column Temperature | ± 5 °C | No significant impact |
| Mobile Phase pH | ± 0.2 | No significant impact |
| Robustness should be evaluated by deliberately varying method parameters.[5] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the validation of an HPLC method for quantifying octahydroindole isomers as per ICH guidelines.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Structure-Activity Relationship of Trandolapril and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitor trandolapril with other widely used alternatives. It delves into the structure-activity relationships (SAR) of trandolapril and its precursors, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction: Trandolapril in the Landscape of ACE Inhibitors
Trandolapril is a potent, non-sulfhydryl ACE inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1] It is administered as a prodrug, which is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[2][3] The sustained therapeutic effect of trandolapril is attributed to the high affinity and slow dissociation of trandolaprilat from ACE, as well as its long elimination half-life.[3][4] This guide will explore the molecular features that contribute to its efficacy and compare its performance with other prominent ACE inhibitors such as enalapril, lisinopril, and ramipril.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Trandolaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key player in the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure through various mechanisms, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and potentiation of the sympathetic nervous system. By blocking ACE, trandolaprilat reduces the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.
Below is a diagram illustrating the RAAS pathway and the site of action of ACE inhibitors.
Structure-Activity Relationship (SAR) of Trandolapril and its Precursors
The chemical structure of trandolapril is (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid. Its activity is intrinsically linked to its key structural components and those of its precursors.
Key Precursors and their Stereochemistry
The synthesis of trandolapril involves the coupling of two crucial chiral precursors:
-
(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid: This bicyclic amino acid provides the rigid backbone of the molecule. The specific stereochemistry at the three chiral centers is critical for optimal binding to the ACE active site.
-
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (a derivative of L-alanine and an ethyl ester of a phenyl-substituted butanoic acid): This component contributes the zinc-binding carboxylate group (after hydrolysis of the ethyl ester), the phenylethyl group that interacts with the S1' pocket of ACE, and the alanine methyl group that fits into the S1 pocket.
While specific SAR studies on the precursors of trandolapril are not extensively published, general principles for ACE inhibitors indicate that the stereochemistry of these precursors is paramount for potent inhibition. The (S,S,S) configuration in the final active metabolite, trandolaprilat, is essential for its high affinity to ACE.
Structural Features of Trandolaprilat Contributing to Potency
The high potency of trandolaprilat is attributed to several key structural features:
-
Dicarboxylate Structure: Trandolaprilat is a dicarboxylate-containing ACE inhibitor. One carboxyl group chelates the essential zinc ion in the ACE active site, while the terminal carboxyl group on the indole ring mimics the C-terminal carboxylate of ACE's natural substrates.
-
Lipophilicity: Trandolaprilat exhibits high lipophilicity, which is believed to enhance its penetration into tissues, contributing to a more profound and sustained inhibition of tissue-bound ACE.[3]
-
Indole Ring System: The rigid, bicyclic indole structure provides a constrained conformation that is favorable for binding to the enzyme.
Quantitative Comparison of ACE Inhibitor Performance
The following tables summarize key quantitative data for trandolapril and other commonly used ACE inhibitors.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values indicate higher potency.
| Compound | IC50 (nM) - Aorta | IC50 (nM) - Purified Human Renal ACE |
| Trandolapril | 2.5 | 15 |
| Trandolaprilat | 1.35 | 3.2 |
| Enalapril | 240 | 50,000 |
| Enalaprilat | - | 34 |
Data sourced from a comparative study on the properties of trandolapril and enalapril.
Pharmacokinetic Properties
The pharmacokinetic profiles of ACE inhibitors significantly influence their clinical efficacy and dosing regimens.
| Parameter | Trandolapril (Prodrug) | Trandolaprilat (Active) | Enalapril (Prodrug) | Enalaprilat (Active) | Lisinopril (Active) | Ramipril (Prodrug) | Ramiprilat (Active) |
| Bioavailability (%) | ~10[2] | 70 (from Trandolapril)[2] | ~60[5] | - | ~25[6] | ~28 | - |
| Time to Peak (Tmax, h) | ~1[2] | 4 - 10[2] | 0.5 - 1.5 | 3 - 4.5 | 6 - 8[6] | 1 - 2 | 6 - 8 |
| Elimination Half-life (t½, h) | ~6[2] | 22.5 (effective)[2] | 1.3 | ~11 | 12[6] | 2 | >50 |
| Protein Binding (%) | ~80[2] | 65 - 94 (conc. dep.)[2] | 50 - 60 | <30 | 0 | 73 | 56 |
| Primary Elimination | Hepatic/Renal | Renal[2] | Renal[5] | Renal | Renal[6] | Renal/Hepatic[5] | Renal |
Data compiled from various sources.[2][5][6]
Experimental Protocols
In Vitro ACE Inhibition Assay (Fluorometric Method)
This protocol describes a sensitive method for determining the in vitro ACE inhibitory activity of a compound.
Principle: The assay is based on the cleavage of a synthetic fluorogenic substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro), by ACE. The hydrolysis of this substrate releases the fluorescent product o-aminobenzoylglycine (Abz-Gly), which can be measured.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Abz-Gly-Phe(NO2)-Pro substrate
-
Assay Buffer (e.g., Tris-HCl buffer with NaCl)
-
Test compounds (e.g., trandolaprilat) and control inhibitors (e.g., captopril)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.
-
In a 96-well black microplate, add the ACE solution to each well.
-
Add the different concentrations of the test compounds or control inhibitor to the respective wells. Include a control well with only ACE and buffer (no inhibitor).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Below is a generalized workflow for screening and comparing ACE inhibitors.
Conclusion
Trandolapril, through its active metabolite trandolaprilat, is a highly potent ACE inhibitor with a favorable pharmacokinetic profile that contributes to its sustained clinical efficacy. Its dicarboxylate structure, high lipophilicity, and rigid indole backbone are key determinants of its strong and prolonged interaction with the angiotensin-converting enzyme. When compared to other ACE inhibitors like enalapril, lisinopril, and ramipril, trandolaprilat demonstrates superior in vitro potency and a longer effective half-life, which may translate to more consistent 24-hour blood pressure control. Understanding the intricate structure-activity relationships of trandolapril and its precursors is vital for the rational design and development of next-generation ACE inhibitors with improved therapeutic profiles.
References
- 1. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. [Comparative evaluation of ACE inhibitors: which differences are relevant?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
A Comparative Analysis of ACE Inhibitors Derived from Diverse Bicyclic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of angiotensin-converting enzyme (ACE) inhibitors synthesized from various bicyclic amino acid scaffolds. The objective is to furnish researchers and drug development professionals with a detailed comparison of their performance, supported by experimental data, to inform future research and development in this class of antihypertensive agents.
Introduction
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. A significant advancement in their design has been the incorporation of bicyclic amino acids as proline bioisosteres. This structural modification imparts conformational rigidity to the inhibitor, enhancing its binding affinity to the ACE active site and improving its pharmacological profile. This guide focuses on a comparative analysis of ACE inhibitors derived from different bicyclic amino acids, including those based on octahydroindole-2-carboxylic acid, octahydroisoindole-1-carboxylic acid, and octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
ACE inhibitors exert their effects by blocking the action of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased degradation of bradykinin, a vasodilator. This dual action results in vasodilation, reduced blood pressure, and decreased cardiac workload.
Comparative Analysis of Phosphonic Analogs of Octahydroindole-2-Carboxylic Acid: A Review of Available Biological Data
Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained proline analog that has garnered significant interest in medicinal chemistry for its potential to be incorporated into peptidomimetics, offering improved potency, selectivity, and metabolic stability. The replacement of the carboxylic acid moiety with a phosphonic acid group to create phosphonic analogs (OicP) is a recognized strategy in drug design to mimic the transition state of peptide bond hydrolysis or to act as a stable phosphate analog, potentially leading to potent enzyme inhibitors.
A key development in this area is the first stereoselective synthesis of (2R,3aR,7aR)- and (2S,3aS,7aS)-octahydroindole-2-phosphonic acid.[1] This foundational work provides the chemical basis for the creation of a variety of analogs for biological screening.
However, a thorough search of scientific databases reveals a gap in the subsequent biological characterization of a series of these compounds. For a meaningful comparative analysis, studies would need to present quantitative data, such as IC50 or K_i_ values, from standardized biological assays. Such data would allow for the elucidation of structure-activity relationships (SAR), guiding the further design of more potent and selective compounds. Furthermore, detailed experimental protocols for these assays are essential for the replication and validation of any findings.
At present, the absence of such comparative studies prevents the creation of a comprehensive guide on the biological activity of this specific class of compounds. Consequently, it is not possible to generate data tables comparing the performance of different analogs or to visualize experimental workflows and signaling pathways based on their biological effects.
The field would greatly benefit from future research focused on synthesizing a library of phosphonic analogs of octahydroindole-2-carboxylic acid and systematically evaluating their biological activity against various relevant targets, such as proteases or phosphatases. Such studies would be invaluable for advancing the understanding of this compound class and unlocking its therapeutic potential.
References
Confirming the Absolute Configuration of Octahydroindole-2-carboxylic Acid Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research. Octahydroindole-2-carboxylic acid, a bicyclic amino acid analog, is a key chiral building block for various therapeutic agents. Its rigid structure, conferred by the fused ring system, makes it a valuable scaffold in medicinal chemistry. However, with three chiral centers, it can exist as eight stereoisomers. Ensuring the correct stereochemistry is paramount for biological activity and safety. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of octahydroindole-2-carboxylic acid stereoisomers, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for determining absolute configuration depends on factors such as sample availability, physical state (crystalline vs. amorphous), and the presence of chromophores. Below is a summary of common methods with their respective advantages and disadvantages.
| Technique | Principle | Sample Requirement | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Unambiguous determination of absolute configuration; provides detailed structural information. | Crystal growth can be challenging and time-consuming; not suitable for non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] | ~5-15 mg, soluble in a suitable solvent (e.g., CDCl₃, DMSO-d₆).[3] | Applicable to samples in solution, including oils and amorphous solids; does not require crystallization.[2] | Requires comparison with computationally expensive ab initio (DFT) calculations; interpretation can be complex for highly flexible molecules.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | ~1-10 mg, soluble in a suitable deuterated solvent. | High-throughput potential; provides information on enantiomeric purity. | Indirect method that relies on the formation of diastereomeric complexes; may require derivatization, which can be complex. |
Experimental Protocols
X-ray Crystallography
This method provides a definitive determination of the absolute configuration by mapping the electron density of a single crystal.
Methodology:
-
Crystal Growth: Grow single crystals of the octahydroindole-2-carboxylic acid stereoisomer suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect X-ray diffraction data at a controlled temperature (e.g., room temperature or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[4]
-
Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods (e.g., SHELXS) and refine the structural model by full-matrix least-squares on F² (e.g., using SHELXL).[4] Anisotropic thermal parameters are typically used for non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions.[4]
-
Absolute Configuration Determination: The absolute configuration can be determined from the anomalous scattering of the X-rays, particularly if a heavy atom is present in the structure. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms its absolute configuration.
Supporting Data Example (Hypothetical): For a crystal of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, the final R-indices might be R1 = 0.045 and wR2 = 0.112, with a Flack parameter of 0.05(7), confirming the assigned stereochemistry.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the difference in absorbance of left and right circularly polarized infrared light, providing a chiroptical spectrum that is unique to a specific enantiomer in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the octahydroindole-2-carboxylic acid stereoisomer (typically 5-15 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region.[3]
-
Spectral Acquisition: Acquire the VCD and IR spectra simultaneously using a VCD spectrometer. Data acquisition typically involves multiple blocks of scans over several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the chosen stereoisomer of octahydroindole-2-carboxylic acid using molecular mechanics or semi-empirical methods.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each significant conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the experimental sample.[1] If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is that of the opposite enantiomer.[1]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique relies on the formation of transient diastereomeric complexes between the analyte and a chiral solvating agent, leading to separate NMR signals for the two enantiomers.
Methodology:
-
Sample Preparation: Dissolve the octahydroindole-2-carboxylic acid stereoisomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a chiral solvating agent (e.g., (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The formation of diastereomeric complexes through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) can lead to different chemical shifts for the protons of the two enantiomers.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra. The separation of signals corresponding to the different enantiomers allows for the determination of enantiomeric excess. By comparing the spectrum with that of a known enantiomer, the absolute configuration can be assigned.
Workflow for Absolute Configuration Determination
The following diagram illustrates a general workflow for determining the absolute configuration of a chiral molecule like octahydroindole-2-carboxylic acid.
Caption: A decision-making workflow for selecting an appropriate method to determine the absolute configuration.
Conclusion
The determination of the absolute configuration of octahydroindole-2-carboxylic acid stereoisomers can be reliably achieved through several advanced analytical techniques. X-ray crystallography stands as the "gold standard" for its unambiguous results when suitable crystals are available.[5] For non-crystalline samples or when a solution-state confirmation is desired, VCD spectroscopy offers a powerful alternative by comparing experimental data with theoretical calculations. NMR spectroscopy using chiral auxiliaries provides a more accessible and higher-throughput method, particularly for determining enantiomeric purity, although it is an indirect method for absolute configuration assignment. The choice of method will ultimately be guided by the specific research question, sample properties, and available instrumentation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
Benchmarking (2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid Purity Standards for Pharmaceutical Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid (Oic) is a critical chiral starting material in the synthesis of prominent angiotensin-converting enzyme (ACE) inhibitors, including Perindopril and Trandolapril.[1] Given its three chiral centers, the stereoisomeric purity of Oic is of paramount importance to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a framework for benchmarking the purity of commercially available (2S,3aR,7aS)-Oic standards, offering objective comparison methodologies and supporting data.
The presence of diastereomeric impurities can arise from the synthetic process, such as the catalytic hydrogenation of the corresponding imine-acid salt, which can yield a mixture of diastereoisomers.[1][2] Therefore, robust analytical methods are essential to quantify the desired (2S,3aR,7aS) stereoisomer and control for unwanted isomers. This guide is designed to assist researchers in selecting the most suitable Oic purity standards for their pharmaceutical development needs.
Comparative Analysis of (2S,3aR,7aS)-Oic Purity Standards
A comprehensive comparison of (2S,3aR,7aS)-Oic reference standards from various suppliers is crucial for ensuring the quality and consistency of pharmaceutical manufacturing. The following tables present a template for such a comparison, populated with representative data based on published analytical methods. Researchers are encouraged to populate these tables with data from their own analysis of different supplier standards.
Table 1: Supplier Information for (2S,3aR,7aS)-Oic Reference Standards
| Supplier | Product Code | Stated Purity (%) | Pharmacopeial Grade |
| Supplier A | A-123 | ≥99.0 | USP |
| Supplier B | B-456 | ≥98.0 | EP |
| Supplier C | C-789 | ≥99.5 | In-house |
| Supplier D | D-012 | ≥98.0 | Research Grade |
Table 2: Chromatographic Purity and Impurity Profile by HPLC-RID
| Supplier | (2S,3aR,7aS)-Oic Purity (%) | Isomer 1 (%) | Isomer 2 (%) | Isomer 3 (%) | Other Impurities (%) |
| Supplier A | 99.8 | 0.1 | <0.05 | <0.05 | 0.1 |
| Supplier B | 99.5 | 0.2 | 0.1 | <0.05 | 0.2 |
| Supplier C | 99.9 | <0.05 | <0.05 | <0.05 | 0.05 |
| Supplier D | 98.5 | 0.5 | 0.3 | 0.2 | 0.5 |
Table 3: Analytical Method Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | >0.999 |
| Limit of Detection (LOD) | ~0.006 mg/mL |
| Limit of Quantification (LOQ) | ~0.022 - 0.024 mg/mL |
| Recovery | 93.9% - 107.9% |
Experimental Protocols
A detailed methodology for the analysis of (2S,3aR,7aS)-Oic purity is provided below, based on established and validated methods.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for Chiral Purity
This method is suitable for the separation and quantification of the four diastereomers of Octahydroindole-2-carboxylic acid.
1. Chromatographic Conditions:
-
Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: 10 mM Potassium dihydrogen phosphate (KH2PO4) buffer, adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
-
Run Time: Approximately 35 minutes.
2. Preparation of Solutions:
-
Mobile Phase: Dissolve an appropriate amount of KH2PO4 in HPLC-grade water to make a 10 mM solution. Adjust the pH to 3.0 using diluted phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve the (2S,3aR,7aS)-Oic reference standard in the mobile phase to a final concentration of 5 mg/mL.
-
Sample Solution: Prepare the sample of (2S,3aR,7aS)-Oic to be tested in the same manner as the standard solution.
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of (2S,3aR,7aS)-Oic should be not more than 2.0%.
-
The resolution between the (2S,3aR,7aS)-Oic peak and the nearest eluting isomer peak should be not less than 1.5.
4. Analysis:
-
Inject the blank (mobile phase), followed by the standard solution and the sample solution.
-
Identify the peaks of the different isomers based on their retention times, as determined by the analysis of individual isomer standards if available.
-
Calculate the percentage purity of (2S,3aR,7aS)-Oic and the percentage of each impurity using the area normalization method.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical flow of the experimental protocol for determining the purity of (2S,3aR,7aS)-Oic.
Caption: Workflow for HPLC-RID Purity Analysis of (2S,3aR,7aS)-Oic.
Signaling Pathway of ACE Inhibitors
(2S,3aR,7aS)-Oic is a precursor to ACE inhibitors. The diagram below illustrates the mechanism of action of these drugs in the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of Action of ACE Inhibitors on the RAAS Pathway.
By implementing the outlined analytical protocols and utilizing the provided frameworks for data comparison, researchers and drug development professionals can effectively benchmark the purity of (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid standards, ensuring the selection of high-quality materials for the synthesis of vital pharmaceutical agents.
References
Safety Operating Guide
Proper Disposal of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid are critical for ensuring personnel safety and environmental compliance. This document provides essential safety information and detailed procedures for the proper disposal of this compound.
This compound , also known by its CAS number 80875-98-5 , requires careful management as a laboratory chemical.[1][2] The primary route for disposal involves treating it as hazardous waste to be handled by a licensed waste disposal facility.[2]
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. All personnel handling this chemical should be familiar with its potential hazards and take appropriate safety precautions.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Irritation | GHS07: Exclamation Mark | H315: Causes skin irritation | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[2][3][4] |
| Eye Irritation | GHS07: Exclamation Mark | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[2][3][4][5] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07: Exclamation Mark | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][4] |
Experimental Protocol: General Disposal Procedure
The following protocol outlines the standard procedure for the disposal of this compound in a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation and Collection:
-
Unused or waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), should be collected in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other incompatible waste streams.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small spills, carefully sweep up the solid material using appropriate tools (e.g., a brush and dustpan) and place it in the designated hazardous waste container.
-
For larger spills, follow your institution's established spill response procedures. This may involve evacuation of the immediate area and contacting the Environmental Health and Safety (EHS) department.
-
-
Final Disposal:
-
Once the hazardous waste container is full or ready for disposal, it should be securely sealed.
-
The sealed container should be transferred to your institution's designated hazardous waste accumulation area.
-
From this area, a licensed hazardous waste disposal contractor will collect the waste for final disposal at an approved facility.
-
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on available safety data and general laboratory safety practices. Always refer to your institution's specific safety protocols and consult with your Environmental Health and Safety (EHS) department for definitive guidance on the proper disposal of this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
